Product packaging for Methyl 2-(6-methylnicotinyl)acetate(Cat. No.:CAS No. 108522-49-2)

Methyl 2-(6-methylnicotinyl)acetate

Cat. No.: B027897
CAS No.: 108522-49-2
M. Wt: 193.2 g/mol
InChI Key: BFYWFBJBBFRVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(6-methylnicotinyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B027897 Methyl 2-(6-methylnicotinyl)acetate CAS No. 108522-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-3-4-8(6-11-7)9(12)5-10(13)14-2/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYWFBJBBFRVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603026
Record name Methyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108522-49-2
Record name Methyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 2-(6-methylnicotinyl)acetate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

IdentifierValue
Chemical Name Methyl 2-(6-methylpyridin-3-yl)acetate
CAS Number 90610-06-3
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol

Synthesis and Experimental Protocols

The primary route for the synthesis of Methyl 2-(6-methylnicotinyl)acetate involves a two-step process: the preparation of the carboxylic acid precursor, 2-(6-methylpyridin-3-yl)acetic acid, followed by its esterification.

Step 1: Synthesis of 2-(6-methylpyridin-3-yl)acetic acid

A common method for the synthesis of the precursor, 2-(6-methylpyridin-3-yl)acetic acid, involves the hydrolysis of a corresponding nitrile or the oxidation of a suitable precursor. While specific high-yield protocols for this exact molecule are not extensively detailed in publicly available literature, general methods for the synthesis of pyridine-3-acetic acid derivatives can be adapted.

One potential synthetic pathway, extrapolated from related syntheses, involves the conversion of 6-methyl-3-(chloromethyl)pyridine. This intermediate can be reacted with a cyanide source to introduce the cyano group, followed by acidic or basic hydrolysis to yield the desired carboxylic acid.

Step 2: Fischer Esterification to this compound

The final step is the esterification of 2-(6-methylpyridin-3-yl)acetic acid with methanol. The Fischer esterification is a widely used and effective method for this transformation.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(6-methylpyridin-3-yl)acetic acid in an excess of anhydrous methanol. The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent, for instance, ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Carboxylic_Acid 2-(6-methylpyridin-3-yl)acetic acid Ester This compound Carboxylic_Acid->Ester Methanol Methanol (excess) Methanol->Ester Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester Heat Reflux Heat->Ester Water Water Ester->Water by-product

Caption: Fischer esterification of 2-(6-methylpyridin-3-yl)acetic acid.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in peer-reviewed literature regarding the biological activity and associated signaling pathways of this compound. However, the broader class of pyridine derivatives is known to exhibit a wide range of pharmacological activities.

Pyridine scaffolds are present in numerous bioactive compounds and pharmaceuticals, demonstrating activities such as antimicrobial, antiviral, and anti-inflammatory effects. The biological activity of pyridine derivatives is often attributed to the ability of the nitrogen atom to form hydrogen bonds and the overall electronic properties of the aromatic ring, which can be modulated by various substituents.

Given the structural similarity to other biologically active pyridine-containing molecules, it is plausible that this compound could interact with various biological targets. Further research, including in vitro and in vivo studies, is necessary to elucidate its specific mechanism of action and potential therapeutic applications.

Potential_Biological_Activity cluster_compound Compound cluster_class Chemical Class cluster_activities Known Activities of Class cluster_research Required Research Compound This compound Pyridine_Derivative Pyridine Derivative Compound->Pyridine_Derivative is a In_Vitro In Vitro Studies Compound->In_Vitro requires Antimicrobial Antimicrobial Pyridine_Derivative->Antimicrobial potential Antiviral Antiviral Pyridine_Derivative->Antiviral potential Anti_inflammatory Anti-inflammatory Pyridine_Derivative->Anti_inflammatory potential In_Vivo In Vivo Studies In_Vitro->In_Vivo leads to Target_ID Target Identification In_Vivo->Target_ID informs

Unlocking the Bioactive Potential of Methyl 2-(6-methylnicotinyl)acetate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper explores the promising biological activities of derivatives of Methyl 2-(6-methylnicotinyl)acetate, a novel class of compounds with significant potential in the development of new therapeutic agents and crop protection solutions. Drawing on established research into nicotinic acid derivatives and their interaction with nicotinic acetylcholine receptors (nAChRs), this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, potential applications, and evaluation methodologies for these compounds.

Introduction: The Nicotinoid Landscape and a Novel Scaffold

Nicotinic acid and its derivatives have long been recognized for their diverse biological activities, most notably as insecticides that target the central nervous system of insects.[1] Compounds in this class, such as the widely used neonicotinoids, act as agonists of nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death of the target pest.[1] The core structure of this compound presents a unique scaffold for the development of new nAChR modulators with potentially improved selectivity and efficacy. This guide focuses on the prospective insecticidal and other biological activities of its derivatives.

Proposed Synthesis of this compound Derivatives

While a direct synthetic route for this compound is not yet established in the literature, a plausible pathway can be extrapolated from existing methods for the synthesis of related compounds, such as Methyl 6-methylnicotinate and derivatives of 2-acetylpyridine.[2][3][4][5] The proposed synthesis would likely involve a multi-step process, beginning with the esterification of 6-methylnicotinic acid to yield Methyl 6-methylnicotinate. Subsequent modification at the 2-position of the pyridine ring could then be achieved through various organic reactions to introduce the acetate moiety.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Esterification cluster_intermediate Intermediate cluster_step2 Step 2: Functionalization cluster_final Final Product Core cluster_derivatization Step 3: Derivatization cluster_library Derivative Library 6-Methylnicotinic_Acid 6-Methylnicotinic_Acid Esterification Esterification 6-Methylnicotinic_Acid->Esterification Methanol Methanol Methanol->Esterification Methyl_6-methylnicotinate Methyl_6-methylnicotinate Esterification->Methyl_6-methylnicotinate Yields Functionalization Functionalization Methyl_6-methylnicotinate->Functionalization Acetylation_Reagent Acetylation_Reagent Acetylation_Reagent->Functionalization Core_Scaffold This compound Functionalization->Core_Scaffold Yields Derivatization Derivatization Core_Scaffold->Derivatization Various_Reactants Various_Reactants Various_Reactants->Derivatization Derivative_Library Library of Derivatives Derivatization->Derivative_Library Generates

A proposed workflow for the synthesis of this compound derivatives.

Potential Biological Activity: Targeting the Nicotinic Acetylcholine Receptor

The primary biological target for derivatives of this compound is expected to be the nicotinic acetylcholine receptor (nAChR).[1] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central nervous system of insects.[6]

Mechanism of Action at the nAChR

As agonists, these derivatives would bind to the nAChR, mimicking the action of the natural neurotransmitter, acetylcholine. This binding event triggers the opening of the ion channel, leading to an influx of cations, primarily Na+ and Ca2+. The influx of these ions causes depolarization of the postsynaptic membrane, resulting in uncontrolled nerve impulses. Prolonged activation of nAChRs leads to hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.

nAChR_Signaling_Pathway Derivative This compound Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Derivative->nAChR Binds to Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel_Opening->Cation_Influx Allows Membrane_Depolarization Membrane Depolarization Cation_Influx->Membrane_Depolarization Causes Nerve_Impulses Uncontrolled Nerve Impulses Membrane_Depolarization->Nerve_Impulses Triggers Hyperexcitation Hyperexcitation Nerve_Impulses->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death Leads to

Signaling pathway of nAChR activation by agonist compounds.
Expected Insecticidal Spectrum

Based on the activity of related nicotinic acid derivatives, compounds derived from this compound are anticipated to be effective against a range of sap-sucking and chewing insects. Promising activity has been observed for similar compounds against pests such as the green peach aphid (Myzus persicae), the American bollworm (Helicoverpa armigera), and the maize weevil (Sitophilus zeamais).[1][7]

Quantitative Analysis of Biological Activity

While specific quantitative data for this compound derivatives are not yet available, the following tables provide benchmark LC50 (lethal concentration for 50% of the population) and LD50 (lethal dose for 50% of the population) values for established neonicotinoid insecticides against relevant pest species. This data serves as a reference for the expected potency of novel derivatives.

Table 1: Insecticidal Activity (LC50) of Neonicotinoids Against Myzus persicae and Helicoverpa armigera

CompoundTarget PestLC50Reference
AcetamipridMyzus persicaeNot specified, but effective[8]
ThiaclopridMyzus persicaeNot specified, but effective[8]
SpinetoramHelicoverpa armigera0.11 µg a.i./cm²[9]
SpinosadHelicoverpa armigera0.17 µg a.i./cm²[9]

Table 2: Insecticidal Activity (LD50) of Neonicotinoids Against Honey Bees (as a non-target indicator)

CompoundLD50 (µ g/bee )Reference
ThiamethoxamNot specified, but toxic[10]
ClothianidinNot specified, but toxic[11]

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments to assess the biological activity of novel this compound derivatives.

Insect Rearing
  • Myzus persicae (Green Peach Aphid): Maintain colonies on cabbage or bell pepper plants in a controlled environment (20-25°C, 60-70% relative humidity, 16:8 light:dark photoperiod).

  • Helicoverpa armigera (American Bollworm): Rear larvae on an artificial diet in individual containers to prevent cannibalism, under controlled conditions (25-28°C, 60-70% RH, 14:10 L:D).

  • Sitophilus zeamais (Maize Weevil): Culture on whole maize kernels in ventilated jars at 25-30°C and 70-80% RH.

Insecticide Bioassays

A standardized workflow is crucial for obtaining reliable and reproducible data.

Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis Compound_Synthesis Synthesize & Purify Derivative Stock_Solution Prepare Stock Solution Compound_Synthesis->Stock_Solution Serial_Dilutions Create Serial Dilutions Stock_Solution->Serial_Dilutions Assay_Selection Select Bioassay Method (e.g., Leaf-dip, Vial test) Serial_Dilutions->Assay_Selection Treatment_Application Apply Treatments to Substrate/Insects Assay_Selection->Treatment_Application Incubation Incubate under Controlled Conditions Treatment_Application->Incubation Mortality_Assessment Assess Mortality at Defined Intervals Incubation->Mortality_Assessment Data_Analysis Probit or Logit Analysis to Determine LC50/LD50 Mortality_Assessment->Data_Analysis

A generalized workflow for insecticide bioassays.

5.2.1. Leaf-Dip Bioassay for Aphids (Myzus persicae) [10]

  • Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone with a surfactant).

  • Excise leaf discs from untreated host plants.

  • Dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds).

  • Allow the leaf discs to air dry.

  • Place the treated leaf discs individually in petri dishes containing a layer of agar to maintain turgor.

  • Introduce a known number of adult aphids (e.g., 10-20) onto each leaf disc.

  • Seal the petri dishes and incubate under controlled conditions.

  • Assess mortality at 24, 48, and 72 hours post-treatment.

5.2.2. Diet Incorporation Bioassay for Lepidoptera (Helicoverpa armigera) [9]

  • Prepare a range of concentrations of the test compound.

  • Incorporate the test solutions into a molten artificial diet at a standardized volume-to-volume ratio.

  • Dispense the treated diet into the wells of a multi-well plate or small containers.

  • Once the diet has solidified, place one third-instar larva into each well.

  • Seal the plate or containers and incubate.

  • Record larval mortality at 24-hour intervals for up to 7 days.

5.2.3. Treated Grain Bioassay for Weevils (Sitophilus zeamais)

  • Apply the test compound solutions to grain kernels and allow the solvent to evaporate completely, ensuring a uniform coating.

  • Place a known weight of treated grain into a vial or small jar.

  • Introduce a set number of adult weevils (e.g., 20-30) into each container.

  • Maintain the containers under controlled conditions.

  • Assess mortality after 24, 48, and 72 hours.

Nicotinic Acetylcholine Receptor Binding Assay
  • Prepare membrane fractions from a suitable source rich in nAChRs, such as insect heads (e.g., from Drosophila melanogaster or the target pest).

  • Incubate the membrane preparation with a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [³H]imidacloprid) in the presence of varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filter-bound membrane fraction using liquid scintillation counting.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) to calculate its binding affinity (Ki).[12][13]

Conclusion and Future Directions

Derivatives of this compound represent a promising new avenue for the discovery of novel bioactive compounds. Their structural similarity to known nicotinoids strongly suggests a mode of action centered on the nicotinic acetylcholine receptor, a well-validated target for insecticides. The synthetic and experimental frameworks outlined in this guide provide a solid foundation for the systematic exploration of this chemical space. Future research should focus on the synthesis of a diverse library of derivatives and their subsequent evaluation in the described bioassays to establish structure-activity relationships. Furthermore, investigating the selectivity of these compounds for insect versus vertebrate nAChRs will be critical for developing safe and effective new products for agriculture and potentially for human and animal health.

References

"Methyl 2-(6-methylnicotinyl)acetate" as a precursor in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl 6-methylnicotinate as a Precursor in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methylnicotinate is a pyridine derivative of significant interest in the pharmaceutical and fine chemical industries.[1] Its structure, featuring a pyridine ring with a methyl group at the 6-position and a methyl ester at the 3-position, makes it a versatile precursor for a range of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of methyl 6-methylnicotinate, focusing on its synthesis, its role as a key intermediate in the development of therapeutic agents, particularly nicotinic acetylcholine receptor (nAChR) modulators, and the associated signaling pathways. This compound is a crucial building block in the synthesis of drugs targeting central nervous system (CNS) disorders.[1][3][4]

Synthesis of Methyl 6-methylnicotinate

The synthesis of methyl 6-methylnicotinate can be achieved through several routes, with the most common being the esterification of 6-methylnicotinic acid and the oxidation of 2-methyl-5-ethylpyridine.

Fischer Esterification of 6-Methylnicotinic Acid

A prevalent laboratory-scale method is the Fischer esterification of 6-methylnicotinic acid with methanol, catalyzed by a strong acid.[1][4]

Experimental Protocol:

To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), concentrated sulfuric acid (40 mL) is slowly added.[3] The resulting mixture is heated to reflux and maintained for 17 hours.[3] Upon completion, the reaction mixture is concentrated under reduced pressure.[3] The residue is then cooled in an ice bath, and the pH is adjusted to 7 using a saturated aqueous sodium bicarbonate solution and solid sodium bicarbonate.[3] The aqueous layer is extracted with ethyl acetate (3 x 500 mL).[3] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.[3]

Another protocol involves refluxing 6-methylnicotinic acid (0.1 mole) in 100 mL of methanol saturated with gaseous hydrogen chloride for one hour.[5] After reflux, the mixture is evaporated to dryness. The residue is stirred with a saturated aqueous sodium bicarbonate solution, and the product is extracted with chloroform. The chloroform extract is then dried and concentrated to yield the final product.[5]

Oxidation of 2-methyl-5-ethylpyridine

An industrial-scale synthesis involves the oxidation of 2-methyl-5-ethylpyridine.[6][7]

Experimental Protocol:

2-methyl-5-ethylpyridine is mixed with at least a molar equivalent of sulfuric acid while cooling.[7][8] This mixture is then heated to a temperature between 140°C and 225°C.[7][8] Nitric acid (at least 3 moles per mole of the starting material) is added to the heated mixture, during which water and/or diluted nitric acid are continuously distilled off.[7][8] After the addition of nitric acid is complete, the distillation is continued until all water and nitric acid are removed.[7][8] The reaction mixture is then treated with an alcohol (e.g., methanol or ethanol) and heated to facilitate the esterification of the organic acids present.[7][8] The resulting methyl 6-methylnicotinate is then isolated from the ester mixture.[7][8]

Quantitative Data for Synthesis
MethodStarting MaterialReagentsConditionsYieldReference
Fischer Esterification6-Methylnicotinic acidMethanol, Sulfuric acidReflux, 17 hours75%[3]
Fischer Esterification6-Methylnicotinic acidMethanol, HCl (gas)Reflux, 1 hourNot specified[5]
Oxidation2-Methyl-5-ethylpyridineSulfuric acid, Nitric acid, Ethanol140-225°C, then reflux67.9% (ethyl ester)[8]

Synthetic Pathways

Synthesis_Pathways cluster_0 Fischer Esterification cluster_1 Industrial Oxidation 6-Methylnicotinic_acid 6-Methylnicotinic acid Methyl_6_methylnicotinate_1 Methyl 6-methylnicotinate 6-Methylnicotinic_acid->Methyl_6_methylnicotinate_1 Reflux MeOH_H Methanol (CH3OH) Strong Acid (H+) MeOH_H->6-Methylnicotinic_acid 2-Methyl-5-ethylpyridine 2-Methyl-5-ethylpyridine Methyl_6_methylnicotinate_2 Methyl 6-methylnicotinate 2-Methyl-5-ethylpyridine->Methyl_6_methylnicotinate_2 High Temp. Oxidation_reagents 1. H2SO4, HNO3 2. Methanol Oxidation_reagents->2-Methyl-5-ethylpyridine

Caption: Synthetic routes to Methyl 6-methylnicotinate.

Applications as a Precursor in Medicinal Chemistry

Methyl 6-methylnicotinate serves as a pivotal intermediate in the synthesis of various pharmacologically active compounds.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

A primary application of this precursor is in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[9] These receptors are ligand-gated ion channels involved in numerous physiological processes in the central nervous system.[10] Ligands targeting nAChRs, particularly the α4β2 and α7 subtypes, are of great interest for treating cognitive disorders, Alzheimer's disease, and schizophrenia.[10]

Synthesis of Marketed Drugs and Other Bioactive Molecules

Methyl 6-methylnicotinate is a key intermediate in the synthesis of:

  • Etoricoxib: A non-steroidal anti-inflammatory drug (NSAID).[4]

  • 6-Methylnicotine: A compound with distinct pharmacological properties from nicotine.[4][11]

  • D-amino acid oxidase inhibitors: These have potential applications in the treatment of CNS disorders.[3][4]

Workflow as a Precursor

Precursor_Workflow Start Methyl 6-methylnicotinate Step1 Chemical Modification (e.g., Claisen Condensation) Start->Step1 Intermediate Advanced Intermediate Step1->Intermediate Step2 Further Functionalization / Cyclization Intermediate->Step2 Final_Product Therapeutic Agent (e.g., nAChR Ligand, Etoricoxib) Step2->Final_Product

Caption: Role of Methyl 6-methylnicotinate as a precursor.

Signaling Pathways of Target Receptors

The therapeutic effects of compounds derived from methyl 6-methylnicotinate are often mediated through the modulation of specific intracellular signaling pathways. For nAChR ligands, activation of these receptors, especially the α7 subtype which has high Ca2+ permeability, can trigger neuroprotective pathways.[12]

A key pathway is the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade .[12][13] Agonist binding to nAChRs leads to an influx of calcium ions, which can activate PI3K. This, in turn, leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate various downstream targets, leading to the increased expression of anti-apoptotic proteins like Bcl-2 and promoting neuronal survival.[12][13] Other signaling cascades implicated downstream of nAChR activation include the JAK2/STAT3 and Ras/Raf/MEK/ERK pathways.[14][15]

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling Ligand nAChR Agonist nAChR α7 nAChR Ligand->nAChR binds Ca_influx Ca²+ Influx nAChR->Ca_influx activates PI3K PI3K Ca_influx->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates Bcl2 ↑ Bcl-2 expression Akt->Bcl2 Survival Neuronal Survival (Neuroprotection) Bcl2->Survival

Caption: Simplified nAChR-mediated neuroprotective signaling.

Conclusion

Methyl 6-methylnicotinate is a valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis and its utility in constructing complex molecular architectures, particularly for targeting nicotinic acetylcholine receptors, underscore its importance in drug discovery and development. A thorough understanding of its chemistry and applications is essential for scientists working to create novel therapeutics for a range of diseases, most notably those affecting the central nervous system.

References

In-Silico Prediction of ADMET Properties for Methyl 2-(6-methylnicotinyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the novel compound, Methyl 2-(6-methylnicotinyl)acetate. As a derivative of nicotinic acid, this molecule holds potential for biological activity, making early assessment of its pharmacokinetic and safety profile crucial in the drug discovery pipeline. This document outlines the methodologies for in-silico ADMET prediction, presents predicted data in structured tables for clarity, and details experimental protocols for subsequent validation. Furthermore, this guide utilizes Graphviz visualizations to illustrate the computational workflow, a potential signaling pathway, and the intricate relationships between ADMET parameters.

Introduction to this compound

This compound is a small molecule with the chemical formula C₁₀H₁₁NO₃. Its structure features a pyridine ring, characteristic of nicotinic acid derivatives, with a methyl group at the 6th position and an acetate methyl ester substituent at the 3rd position. The chemical structure of this compound is presented below:

Given its structural similarity to nicotinic acid, it is hypothesized that this compound may exhibit interesting pharmacological activities. Nicotinic acid and its derivatives are known to be involved in various biological processes, including lipid metabolism and cellular signaling. Therefore, a thorough understanding of the ADMET profile of this novel compound is paramount for its development as a potential therapeutic agent.

In-Silico ADMET Prediction: A High-Throughput Approach

In the early stages of drug discovery, in-silico ADMET prediction serves as a cost-effective and rapid method to screen and prioritize candidate molecules with favorable pharmacokinetic and safety profiles. These computational models utilize a compound's chemical structure to predict its behavior in the human body.

The In-Silico ADMET Prediction Workflow

The general workflow for in-silico ADMET prediction involves several key steps, from initial data input to the final analysis of the predicted properties. This process allows for the early identification of potential liabilities that could lead to late-stage attrition.

ADMET_Workflow cluster_input Input cluster_prediction In-Silico Prediction cluster_analysis Analysis & Decision Structure Chemical Structure (SMILES/MOL file) Physicochemical Physicochemical Properties (MW, logP, TPSA) Structure->Physicochemical Metabolism Metabolism (CYP450 Inhibition/Substrate) Structure->Metabolism Excretion Excretion (Renal Clearance) Structure->Excretion Toxicity Toxicity (AMES, hERG) Structure->Toxicity Absorption Absorption (HIA, Caco-2) Physicochemical->Absorption Distribution Distribution (BBB, PPB) Physicochemical->Distribution Data_Analysis Data Analysis & Profiling Absorption->Data_Analysis Distribution->Data_Analysis Metabolism->Data_Analysis Excretion->Data_Analysis Toxicity->Data_Analysis Prioritization Candidate Prioritization Data_Analysis->Prioritization Lead_Optimization Lead Optimization Prioritization->Lead_Optimization

Figure 1: In-Silico ADMET Prediction Workflow.
Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its ADMET profile. Key parameters include molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA). As no experimental data is available for this compound, the following table presents predicted values for the structurally similar compound, methyl nicotinate , for illustrative purposes.

PropertyPredicted Value (for Methyl Nicotinate)Optimal Range for Oral Drugs
Molecular Weight ( g/mol )137.14< 500
logP (Octanol/Water Partition Coefficient)1.5-0.4 to 5.6
Topological Polar Surface Area (TPSA) (Ų)39.19< 140
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors3< 10
Rotatable Bonds2< 10

Disclaimer: The data presented in this table is for the structurally similar compound methyl nicotinate and is intended for illustrative purposes only. Actual values for this compound will require specific in-silico prediction or experimental determination.

Predicted ADMET Properties

The following tables summarize the predicted ADMET properties for methyl nicotinate as a surrogate for this compound. These predictions are based on computational models and provide a preliminary assessment of the compound's likely behavior.

Table 1: Predicted Absorption and Distribution Properties

ParameterPredicted Value (for Methyl Nicotinate)Interpretation
Human Intestinal Absorption (HIA)HighLikely to be well absorbed from the gut.
Caco-2 Permeability (nm/s)Moderate to HighSuggests good intestinal permeability.
Blood-Brain Barrier (BBB) PermeabilityHighMay cross the blood-brain barrier.
Plasma Protein Binding (PPB) (%)Low to ModerateA significant fraction may be free in circulation to exert its effect.

Table 2: Predicted Metabolism, Excretion, and Toxicity Properties

ParameterPredicted Value (for Methyl Nicotinate)Interpretation
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this isoform.
AMES MutagenicityNon-mutagenicUnlikely to be a mutagen.
hERG InhibitionLow riskLow potential for cardiotoxicity.
HepatotoxicityLow riskUnlikely to cause liver damage.

Disclaimer: The data presented in these tables is for the structurally similar compound methyl nicotinate and is intended for illustrative purposes only. Actual values for this compound will require specific in-silico prediction or experimental determination.

Potential Signaling Pathway Involvement

Nicotinic acid is known to exert its effects through various signaling pathways. It is plausible that this compound, as a derivative, may interact with similar pathways. One such pathway involves the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound GPR109A GPR109A Receptor Compound->GPR109A Gi Gi Protein Activation GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylation Lipolysis ↓ Lipolysis HSL->Lipolysis

Figure 2: Hypothetical Signaling Pathway for this compound.

Inter-relationships of ADMET Properties

The various ADMET properties are not independent but are interconnected in a complex manner. Understanding these relationships is crucial for a holistic assessment of a drug candidate.

ADMET_Relationships Absorption Absorption Distribution Distribution Absorption->Distribution Bioavailability Efficacy Efficacy Absorption->Efficacy Onset of Action Metabolism Metabolism Distribution->Metabolism Tissue Exposure Toxicity Toxicity Distribution->Toxicity Off-target Accumulation Distribution->Efficacy Target Site Concentration Excretion Excretion Metabolism->Excretion Clearance Metabolism->Toxicity Toxic Metabolites Excretion->Efficacy Duration of Action

Figure 3: Logical Relationships Between ADMET Properties.

Experimental Protocols for In-Vitro ADMET Assays

While in-silico predictions are invaluable for early screening, experimental validation is essential. Below are detailed methodologies for key in-vitro ADMET assays.

Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of a compound.

  • Methodology:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points.

    • To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

Microsomal Stability Assay
  • Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.

  • Methodology:

    • The test compound is incubated with liver microsomes (human, rat, or mouse) and NADPH (a cofactor for CYP450 enzymes) at 37°C.

    • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The concentration of the remaining parent compound is determined by LC-MS/MS.

    • The in-vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Plasma Protein Binding Assay
  • Objective: To determine the extent to which a compound binds to plasma proteins.

  • Methodology:

    • The test compound is added to plasma (human, rat, or mouse) and incubated to reach equilibrium.

    • The free and bound fractions of the compound are separated using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.

    • The concentration of the compound in the free fraction (and sometimes the bound fraction) is measured by LC-MS/MS.

    • The percentage of plasma protein binding is calculated as: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] * 100.

AMES Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of a compound.

  • Methodology:

    • Histidine-dependent strains of Salmonella typhimurium (and sometimes tryptophan-dependent Escherichia coli) are used.

    • The bacteria are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • The mixture is plated on a minimal agar medium lacking the required amino acid.

    • After incubation, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize the amino acid) is counted.

    • A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

hERG Inhibition Assay
  • Objective: To evaluate the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.

  • Methodology:

    • The assay is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells).

    • The cells are exposed to increasing concentrations of the test compound.

    • The hERG channel current is measured before and after the addition of the compound.

    • The concentration-response curve is plotted, and the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined.

Conclusion

The in-silico prediction of ADMET properties is a critical component of modern drug discovery, enabling the early identification and mitigation of potential liabilities. For a novel compound like this compound, this computational assessment provides a foundational understanding of its likely pharmacokinetic and safety profile. The illustrative data presented for the similar compound, methyl nicotinate, suggests a potentially favorable ADMET profile, though this must be confirmed through specific predictions and subsequent experimental validation using the detailed protocols provided herein. By integrating in-silico predictions with in-vitro assays, researchers can make more informed decisions, accelerating the development of safer and more effective medicines.

A Prospective Thermogravimetric Analysis of Methyl 2-(6-methylnicotinyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive prospective framework for the thermogravimetric analysis (TGA) of Methyl 2-(6-methylnicotinyl)acetate, a nicotinic acid derivative of interest in pharmaceutical development. In the absence of specific experimental data for this molecule in publicly available literature, this document outlines a detailed experimental protocol and discusses the anticipated thermal decomposition profile based on the known behavior of its structural components: the nicotinic acid moiety and the methyl acetate group. This guide is intended to serve as a foundational resource for researchers undertaking the characterization of this compound's thermal stability.

Introduction

Thermogravimetric analysis (TGA) is a fundamental analytical technique used to characterize the thermal stability and decomposition of materials. By precisely measuring the change in a sample's mass as a function of temperature or time in a controlled atmosphere, TGA provides critical data for drug development, including information on purity, degradation kinetics, and the presence of volatile components.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to be a multi-stage process influenced by its constituent functional groups. The molecule consists of a 6-methylnicotinyl core and a methyl acetate side chain.

Based on studies of related molecules, the initial weight loss may be attributed to the loss of the methyl acetate group. The pyrolysis of methyl acetate is known to produce methanol and ketene through competing pathways[5]. Subsequently, or concurrently, the 6-methylnicotinyl core would be expected to decompose. The decomposition of nicotinic acid itself can be complex, involving sublimation and eventual breakdown of the pyridine ring at higher temperatures[4]. The presence of the methyl group on the pyridine ring may also influence the decomposition pathway.

Proposed Experimental Protocol for TGA

To obtain reliable and reproducible TGA data for this compound, a detailed and systematic experimental approach is crucial. The following protocol is recommended:

Table 1: Proposed TGA Experimental Parameters

ParameterRecommended SettingRationale
Instrument Calibrated Thermogravimetric AnalyzerEnsures accuracy and precision of mass and temperature measurements.
Sample Mass 5 - 10 mgProvides a clear signal without significant thermal gradients within the sample.
Crucible Alumina or PlatinumInert materials that will not react with the sample or its decomposition products.
Atmosphere Nitrogen (Inert) or Air (Oxidative)Nitrogen is used to study pyrolysis. Air is used to study oxidative decomposition.
Flow Rate 20 - 50 mL/minEnsures a consistent and inert/oxidative environment around the sample.
Heating Rate 10 °C/minA common heating rate that provides good resolution of thermal events.
Temperature Range Ambient to 600 °CThis range should encompass the decomposition of most organic molecules.[3]
Data Collection Mass (%), Temperature (°C), Time (min)Standard data outputs for TGA analysis.

Data Analysis and Interpretation

The resulting TGA curve (mass vs. temperature) should be analyzed to determine key thermal events. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment are all critical parameters.

Table 2: Hypothetical TGA Data for this compound

Thermal EventOnset Temperature (°C)Peak Decomposition Temperature (°C) (DTG Peak)Weight Loss (%)Probable Lost Fragment
Step 1 ~150 - 200~220HypotheticalMethyl acetate side chain
Step 2 ~250 - 300~350HypotheticalDecomposition of the 6-methylnicotinyl ring
Final Residue > 500-HypotheticalCharred residue

Note: The values in this table are hypothetical and need to be determined experimentally.

Experimental Workflow Visualization

The logical flow of a TGA experiment, from sample preparation to data analysis, is a systematic process. The following diagram illustrates this workflow.

TGA_Workflow cluster_prep 1. Preparation cluster_instrument 2. Instrument Setup cluster_run 3. TGA Run cluster_analysis 4. Data Analysis Sample Sample Weighing (5-10 mg) Parameters Set Parameters: - Temp. Range (Ambient - 600°C) - Heating Rate (10°C/min) - Atmosphere (N2 or Air) Sample->Parameters Crucible Crucible Selection (Alumina/Platinum) Crucible->Parameters Run Start Heating Parameters->Run Calibration Instrument Calibration Calibration->Run TGA_Curve Generate TGA/DTG Curves Run->TGA_Curve Analysis Determine: - Onset Temperature - Peak Decomposition Temp. - Weight Loss (%) TGA_Curve->Analysis

Caption: Experimental workflow for thermogravimetric analysis.

Conclusion

This technical guide has outlined a prospective approach for the thermogravimetric analysis of this compound. By following the detailed experimental protocol and considering the anticipated decomposition behavior based on its chemical structure, researchers can systematically characterize the thermal stability of this compound. The resulting data will be invaluable for its development as a potential pharmaceutical agent, informing decisions on its handling, storage, and formulation. It is imperative that the hypothetical data presented herein is confirmed through rigorous experimental work.

References

Stability and Degradation of Methyl 2-(6-methylnicotinyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the potential stability and degradation pathways of Methyl 2-(6-methylnicotinyl)acetate for researchers, scientists, and professionals in drug development. The information is collated from studies on analogous compounds, focusing on the nicotinic acid ester moiety.

Core Stability Profile

This compound is anticipated to be a relatively stable compound under standard storage conditions (cool, dry, and dark). The primary route of degradation is expected to be the hydrolysis of the methyl ester group, a common pathway for ester-containing molecules. The stability is influenced by pH, temperature, and the presence of enzymes.

Quantitative Stability Data

The following table summarizes stability data extrapolated from studies on methyl nicotinate, a close structural analog. These values provide an estimate of the stability of this compound.

ParameterConditionRate of Degradation/ObservationAnalog Compound
Chemical Stability Aqueous solution, 4°CApprox. 0.5% per annum to nicotinic acidMethyl nicotinate
Aqueous buffersExhibits pseudo-first-order degradation kineticsNicotinic acid esters
Acidic and Basic ConditionsSubject to acid and base-catalyzed hydrolysisNicotinic acid esters
Enzymatic Stability Porcine Esterase, pH 7.4Hydrolysis accelerated by over 200-fold compared to chemical hydrolysisFluorobutyl nicotinate
Thermal Stability StorageRecommended storage below +30°CMethyl nicotinate

Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, with hydrolysis being the most prominent. Other potential but less common pathways could include oxidation and photodegradation.

Hydrolytic Degradation

The principal degradation pathway is the hydrolysis of the ester linkage. This can be catalyzed by acid, base, or enzymes (esterases).

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol.

  • Enzymatic Hydrolysis: In biological systems, esterases can efficiently catalyze the hydrolysis of the ester bond.[1]

The final products of hydrolysis are 2-(6-methylnicotinyl)acetic acid and methanol.

This compound This compound 2-(6-methylnicotinyl)acetic acid 2-(6-methylnicotinyl)acetic acid This compound->2-(6-methylnicotinyl)acetic acid H₂O (Acid/Base/Esterase) Methanol Methanol This compound->Methanol H₂O (Acid/Base/Esterase) This compound This compound Methyl 2-(6-carboxynicotinyl)acetate Methyl 2-(6-carboxynicotinyl)acetate This compound->Methyl 2-(6-carboxynicotinyl)acetate [O] cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Solution Stock Solution Storage Conditions Storage Conditions Stock Solution->Storage Conditions Time Point Sampling Time Point Sampling Storage Conditions->Time Point Sampling HPLC Injection HPLC Injection Time Point Sampling->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Degradation Rate Calculation Degradation Rate Calculation Quantification->Degradation Rate Calculation

References

A Technical Guide to the Discovery and Synthesis of Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides a comprehensive overview of the historical development and synthesis of nicotinic acid esters for researchers, scientists, and professionals in drug development. It covers the initial discovery of nicotinic acid, early synthetic methodologies, and the evolution of esterification protocols, presenting key experimental data and workflows.

The Discovery of Nicotinic Acid: From Nicotine Oxidation to Vitamin B3

The journey to understanding and synthesizing nicotinic acid esters begins with the discovery of nicotinic acid itself. Initially synthesized in 1867 by the chemist Hugo Weidel through the oxidation of nicotine, its biological significance remained unknown for decades.[1][2][3] The compound was largely a laboratory curiosity until its profound connection to the debilitating disease pellagra was uncovered.

Pellagra, a devastating condition characterized by dermatitis, diarrhea, and dementia, was widespread in the early 20th century, particularly in regions where corn was a dietary staple.[1][4] In 1915, Dr. Joseph Goldberger's pioneering epidemiological studies demonstrated that pellagra was caused by a dietary deficiency.[1][2][5] However, the specific missing nutrient remained elusive.

The critical breakthrough came in 1937 when American biochemist Conrad Elvehjem isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid.[1][2][5] This discovery established nicotinic acid as an essential vitamin, later named niacin or Vitamin B3, and paved the way for the eradication of pellagra through food fortification.[1][5] Further research revealed that the human body can also synthesize niacin from the amino acid tryptophan, explaining certain dietary paradoxes observed by Goldberger.[3][6]

G cluster_0 Timeline of Nicotinic Acid Discovery A 1873 Weidel synthesizes nicotinic acid from nicotine B 1915 Goldberger links pellagra to diet A->B C 1937 Elvehjem identifies nicotinic acid as the 'pellagra-preventing factor' B->C D Late 1940s Tryptophan identified as a precursor to niacin C->D

Caption: Key milestones in the discovery of nicotinic acid.

Historical Synthesis of Nicotinic Acid

The availability of nicotinic acid is a prerequisite for the synthesis of its esters. Early laboratory and later industrial methods focused on the oxidation of accessible pyridine derivatives.

Oxidation of Pyridine Derivatives

Historically, nicotinic acid production involved the oxidation of compounds like nicotine, quinoline, or 3-methylpyridine (3-picoline) using strong stoichiometric oxidizing agents.[4][7] These methods, while effective on a lab scale, were often inefficient and generated significant inorganic waste, possessing a low atom economy.[4][8]

Key historical methods are summarized below:

PrecursorOxidizing Agent(s)ConditionsYieldAtom EconomyReference
NicotineNitric AcidN/AN/AN/A[1][3]
3-MethylpyridinePotassium Permanganate (KMnO₄) / H₂SO₄70–90 °C, 6 h77%21%[4][8]
3-MethylpyridineManganese Dioxide (MnO₂) / H₂SO₄130 °C, 0.1 MPa, 3-6 h75%21%[4]
5-Ethyl-2-methylpyridineNitric Acid (HNO₃)< 20 °C91% (96% conversion)N/A[4]
Industrial Scale Production

The demand for nicotinic acid as a food additive spurred the development of more efficient industrial processes. Two methods became prominent:

  • Oxidation of 5-ethyl-2-methylpyridine: This process, notably refined by Lonza, uses nitric acid as the oxidant. A key challenge is the production of nitrous oxide (N₂O), a potent greenhouse gas.[4]

  • Ammoxidation of 3-picoline: This gas-phase process involves reacting 3-picoline with ammonia and air over a catalyst to form 3-cyanopyridine.[4] The resulting nitrile is then hydrolyzed to yield nicotinic acid or nicotinamide. This method has been of great industrial interest for over three decades.[4]

G cluster_0 Industrial Production of Nicotinic Acid Picoline 3-Methylpyridine (3-Picoline) Cyanopyridine 3-Cyanopyridine Picoline->Cyanopyridine Ammoxidation (Air, NH₃, Catalyst) NA Nicotinic Acid Cyanopyridine->NA Hydrolysis

Caption: The ammoxidation pathway for industrial nicotinic acid synthesis.

Synthesis of Nicotinic Acid Esters

The development of methods to form nicotinic acid esters (nicotinates) was driven by the need for derivatives with modified pharmacological properties, such as altered solubility, stability, or creating prodrugs. Early methods relied on standard esterification chemistry, adapting it for the specific properties of nicotinic acid.

A 1962 patent by Lannacher Heilmittel GmbH outlines several foundational methods for preparing nicotinic acid esters of steroids, which serve as excellent examples of the core chemical strategies employed.[9]

Key Experimental Protocols

Three primary routes for the synthesis of nicotinic acid esters were established:

  • Esterification with Nicotinic Acid Anhydride: This method involves the direct reaction of an alcohol with pre-formed nicotinic acid anhydride.

  • Esterification with Nicotinic Acid Halides: Using a more reactive derivative like nicotinoyl chloride hydrochloride allows for esterification under milder conditions, typically in the presence of a base to neutralize the generated HCl.

  • Direct Esterification with Nicotinic Acid: This classic Fischer esterification approach can be used but often requires a dehydrating agent to drive the reaction to completion.

The following protocols are adapted from historical patent literature for the synthesis of testosterone-17-nicotinate.[9]

Protocol 1: From Nicotinic Acid Anhydride
  • Reaction: Testosterone + Nicotinic Acid Anhydride → Testosterone-17-Nicotinate

  • Methodology:

    • Heat 14 parts by weight of nicotinic acid anhydride in a bath to 140°C.

    • Add 15 parts by weight of testosterone to the molten anhydride.

    • Maintain the mixture at 140°C for 30 minutes with frequent stirring.

    • After cooling, crush the resulting solid melt and suspend it in 500 parts by volume of water.

    • Add sodium bicarbonate to dissolve the unreacted anhydride and the nicotinic acid byproduct.

    • The insoluble product, testosterone-17-nicotinate, precipitates and is collected by filtration, washed with water, and dried.

  • Yield: 13.7 parts by weight. The product can be recrystallized from acetone.[9]

Protocol 2: From Nicotinic Acid Chloride Hydrochloride
  • Reaction: Testosterone + Nicotinoyl Chloride Hydrochloride → Testosterone-17-Nicotinate

  • Methodology:

    • Introduce 50 parts by weight of nicotinic acid chloride hydrochloride into 200 parts by volume of anhydrous pyridine.

    • Add 70 parts by weight of testosterone to the mixture while stirring.

    • Continue stirring for one hour on a steam bath.

    • After cooling, pour the reaction mixture into 2000 parts by volume of water.

    • Precipitate the product by adding sodium bicarbonate.

    • Collect the precipitate on a filter, wash with water, and dry.

  • Yield: 66.5 parts by weight.[9]

G cluster_0 General Synthesis Routes for Nicotinic Acid Esters NA Nicotinic Acid Anhydride Nicotinic Acid Anhydride NA->Anhydride Dehydration AcidChloride Nicotinoyl Chloride NA->AcidChloride w/ SOCl₂ etc. Ester Nicotinic Acid Ester (Nicotinate) Anhydride->Ester AcidChloride->Ester Alcohol Alcohol (R-OH) Alcohol->Ester

Caption: Logical workflow for the synthesis of nicotinates.

Summary of Early Esterification Methods

The table below summarizes data from early patent literature, illustrating the versatility of these methods with different steroid alcohols.

AlcoholNicotinic Acid DerivativeReagents / SolventTemperatureYieldReference
TestosteroneNicotinic Acid AnhydrideNone (melt)140°C13.7 parts[9]
TestosteroneNicotinoyl Chloride HClPyridineSteam Bath66.5 parts[9]
OestroneNicotinic Acid AnhydrideNone (melt)140°C51.5 parts[9]
OestradiolNicotinoyl Chloride HClPyridineN/A65 parts[9]

Conclusion

The history of nicotinic acid ester synthesis is intrinsically linked to the discovery of nicotinic acid as a vital nutrient and the subsequent need for pharmacologically active derivatives. From the initial oxidation of nicotine to the development of robust industrial processes for nicotinic acid production, the groundwork was laid for exploring its ester chemistry. Early protocols, particularly those involving reactive intermediates like acid anhydrides and chlorides, established efficient and versatile pathways for the synthesis of nicotinates. These foundational methods provided the basis for the development of numerous nicotinic acid ester-based drugs and continue to be relevant in the field of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(6-methylnicotinyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-(6-methylnicotinyl)acetate, a β-keto ester derivative of nicotinic acid. The synthesis is a two-step process commencing with the conversion of 6-methylnicotinic acid to its corresponding acyl chloride, followed by a condensation reaction with the enolate of methyl acetate. This protocol is intended for researchers in medicinal chemistry and drug development, offering a reliable method for obtaining this key intermediate for further synthetic applications.

Introduction

Nicotinic acid and its derivatives are fundamental scaffolds in numerous biologically active compounds and pharmaceutical agents. The functionalization of the nicotinic acid core is crucial for the development of new chemical entities. This compound serves as a versatile β-keto ester intermediate, enabling further molecular elaboration through its reactive methylene group and ester functionality. This protocol details a robust two-step synthesis pathway from commercially available 6-methylnicotinic acid.

The synthesis involves an initial activation of the carboxylic acid to an acyl chloride, a highly reactive intermediate. The conversion of carboxylic acids to acyl chlorides is a standard transformation, often achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] Subsequently, the acyl chloride undergoes a nucleophilic acyl substitution with an appropriate carbon nucleophile to construct the β-keto ester moiety.

Overall Reaction Scheme

Experimental Protocols

3.1. Step 1: Synthesis of 6-methylnicotinoyl chloride

This protocol describes the conversion of 6-methylnicotinic acid to 6-methylnicotinoyl chloride using thionyl chloride. Thionyl chloride is a well-suited reagent as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[1][4]

Materials and Reagents:

  • 6-methylnicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dry Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with a reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-methylnicotinic acid (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of dry DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with vigorous stirring. Caution: The reaction is exothermic and releases toxic gases (SO₂ and HCl). Perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution. It is important to avoid prolonged heating at high temperatures to minimize potential side-chain chlorination.[5][6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 6-methylnicotinoyl chloride is often used directly in the next step without further purification.

3.2. Step 2: Synthesis of this compound

This protocol outlines the formation of the β-keto ester via the reaction of 6-methylnicotinoyl chloride with the lithium enolate of methyl acetate.

Materials and Reagents:

  • Crude 6-methylnicotinoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnels, and syringes

Procedure:

  • In a flame-dried three-neck flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA). Add anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 eq) to the cooled THF.

  • Add n-butyllithium (1.05 eq) dropwise to the solution, maintaining the temperature at -78°C. Stir the mixture for 30 minutes at this temperature to generate LDA.

  • In a separate flask, dissolve methyl acetate (1.2 eq) in anhydrous THF.

  • Slowly add the methyl acetate solution to the LDA solution at -78°C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Dissolve the crude 6-methylnicotinoyl chloride from Step 1 in a minimal amount of anhydrous THF.

  • Add the acyl chloride solution dropwise to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical quantitative data for the described synthesis. Yields and purity are representative and may vary based on reaction scale and experimental conditions.

StepReactantProductReagentsTypical Yield (%)Purity (%) (by LC-MS/NMR)
16-methylnicotinic acid6-methylnicotinoyl chlorideSOCl₂, DMF (cat.)>95 (crude)Assumed quantitative
26-methylnicotinoyl chlorideThis compoundLDA, Methyl acetate60 - 75>95

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_products Final Product Start 6-Methylnicotinic Acid Step1 Step 1: Acyl Chloride Formation Start->Step1 SOCl₂, DMF Reagent2 Methyl Acetate Step2 Step 2: Enolate Condensation Reagent2->Step2 LDA, THF, -78°C Intermediate 6-Methylnicotinoyl Chloride Step1->Intermediate End This compound Step2->End Purification Intermediate->Step2

Caption: Workflow for the synthesis of this compound.

References

Laboratory scale synthesis protocol for "Methyl 2-(6-methylnicotinyl)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Laboratory-Scale Synthesis of Methyl 2-(6-methylnicotinyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step laboratory-scale protocol for the synthesis of this compound. The synthesis commences with the Fischer esterification of 6-methylnicotinic acid to yield methyl 6-methylnicotinate, which is subsequently reacted with methyl acetate via a Claisen condensation to afford the target compound. This protocol is designed for researchers in organic chemistry and drug development, offering a clear and reproducible methodology.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialReagentsProductYieldPurity
1Fischer Esterification6-Methylnicotinic acidMethanol, Sulfuric acidMethyl 6-methylnicotinate~75%>98%
2Claisen CondensationMethyl 6-methylnicotinateMethyl acetate, Sodium methoxideThis compound~60%>95%

Experimental Protocols

Part 1: Synthesis of Methyl 6-methylnicotinate

This procedure outlines the acid-catalyzed esterification of 6-methylnicotinic acid.

Materials:

  • 6-Methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric acid (98%)

  • Saturated aqueous Sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous Sodium chloride solution)

  • Anhydrous Sodium sulfate

  • Round-bottom flask (1 L)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel (1 L)

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stir bar, add 6-methylnicotinic acid (40 g, 290 mmol).

  • Add methanol (750 mL) to the flask and stir the mixture to dissolve the solid.

  • Carefully and slowly add concentrated sulfuric acid (40 mL) to the stirring solution. An exotherm will be observed.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 17 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, carefully add ice-cold saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is approximately 7. Solid sodium bicarbonate may also be added to achieve neutralization.

  • Transfer the mixture to a 1 L separatory funnel and extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.[1][2][3]

  • Characterization: The product can be characterized by ¹H NMR and LCMS. ¹H NMR (CDCl₃): δ 9.06 (s, 1H), 8.13 (dd, 1H), 7.20 (d, 1H), 3.89 (s, 3H), 2.58 (s, 3H). LCMS: m/z = 152.4 [M+H]⁺.[1][2]

Part 2: Synthesis of this compound

This procedure describes the Claisen condensation of methyl 6-methylnicotinate with methyl acetate.

Materials:

  • Methyl 6-methylnicotinate

  • Methyl acetate (anhydrous)

  • Sodium methoxide

  • Anhydrous Toluene

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Anhydrous Magnesium sulfate

  • Round-bottom flask (500 mL)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (500 mL)

Procedure:

  • Set up a 500 mL round-bottom flask, equipped with a magnetic stir bar and an addition funnel, under an inert atmosphere of nitrogen.

  • To the flask, add sodium methoxide (15.7 g, 290 mmol) and anhydrous toluene (200 mL).

  • In the addition funnel, prepare a solution of methyl 6-methylnicotinate (22.0 g, 145 mmol) and anhydrous methyl acetate (21.5 g, 290 mmol) in anhydrous toluene (50 mL).

  • Cool the flask containing the sodium methoxide suspension to 0 °C using an ice bath.

  • Slowly add the solution from the addition funnel to the stirred suspension of sodium methoxide over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a 500 mL separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Visualizations

Experimental Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Claisen Condensation A 6-Methylnicotinic acid D Reflux (17h) A->D B Methanol B->D C H2SO4 (cat.) C->D E Work-up & Purification D->E F Methyl 6-methylnicotinate E->F G Methyl 6-methylnicotinate F->G Product from Step 1 J Reaction (12h) G->J H Methyl acetate H->J I Sodium methoxide I->J K Acidic Work-up & Purification J->K L This compound K->L

Caption: Overall workflow for the two-step synthesis.

References

Application Notes and Protocols: Esterification of 6-Methylnicotinic Acid with Methylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotinic acid is a valuable pyridine-based building block in organic and medicinal chemistry. Its methyl ester, methyl 6-methylnicotinate, is a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib and compounds targeting central nervous system (CNS) disorders.[1] The esterification of 6-methylnicotinic acid is a critical step in these synthetic routes. This document provides detailed application notes and experimental protocols for the esterification of 6-methylnicotinic acid using various methylating agents.

Data Presentation: Comparison of Methylation Methods

The selection of a methylating agent for the esterification of 6-methylnicotinic acid depends on factors such as scale, substrate sensitivity, and desired yield. Below is a summary of common methods with their respective reaction conditions and reported yields.

Methylating Agent/MethodReagents & CatalystReaction ConditionsReported YieldReference
Fischer Esterification Methanol, Sulfuric Acid (H₂SO₄)Reflux, 17 hours75%[2][3]
Fischer Esterification Methanol saturated with Hydrogen Chloride (HCl) gasReflux, 1 hourNot specified
Peptide Coupling Agents Methanol, EDCI, DMAPRoom temperature to reflux88% (for a similar substrate)[4]
Dimethyl Sulfate Dimethyl Sulfate (DMS), Base (e.g., NaHCO₃)Elevated temperature (e.g., 90°C)High (General method)[5]
Methyl Iodide Methyl Iodide (MeI), Base (e.g., K₂CO₃)Room temperature or gentle heatingHigh (General method)

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes the synthesis of methyl 6-methylnicotinate via a classic Fischer esterification reaction.

Materials:

  • 6-Methylnicotinic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (40 mL).[2][3]

  • Heat the reaction mixture to reflux and maintain for 17 hours.[2][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate to dryness under reduced pressure using a rotary evaporator.[2][3]

  • Carefully neutralize the residue to pH 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.[2][3]

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).[3]

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]

  • Filter the drying agent and remove the solvent under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.[3]

  • Purify the product further by recrystallization or column chromatography if necessary.

Characterization:

  • ¹H NMR (CDCl₃): δ 9.06 (s, 1H), 8.13 (dd, 1H), 7.20 (d, 1H), 3.89 (s, 3H), 2.58 (s, 3H).[3]

  • LCMS: m/z = 152.4 [M + H]⁺.[3]

  • Melting Point: 34-37 °C.[2]

Protocol 2: General Procedure for Esterification using Dimethyl Sulfate

This protocol provides a general guideline for the methylation of a carboxylic acid using dimethyl sulfate. Optimization for 6-methylnicotinic acid may be required.

Materials:

  • 6-Methylnicotinic acid

  • Dimethyl Sulfate (DMS)

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Anhydrous solvent (e.g., acetone, DMF)

  • Round-bottom flask with a condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Suspend 6-methylnicotinic acid and a slight excess of a base (e.g., NaHCO₃) in an anhydrous solvent in a round-bottom flask.

  • Heat the mixture with stirring.

  • Add dimethyl sulfate dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Maintain the reaction at an elevated temperature (e.g., 90°C) and monitor by TLC.[5]

  • After the reaction is complete, cool the mixture and filter to remove any inorganic salts.

  • Quench the excess dimethyl sulfate by the careful addition of an aqueous ammonia solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_process Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 6-Methylnicotinic Acid + Methanol ReactionVessel Round-bottom Flask Reactants->ReactionVessel Catalyst H₂SO₄ Catalyst->ReactionVessel Reflux Reflux (17h) ReactionVessel->Reflux Monitoring TLC Monitoring Reflux->Monitoring Concentration Concentration Monitoring->Concentration Neutralization Neutralization (NaHCO₃) Concentration->Neutralization Extraction Extraction (EtOAc) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying FinalProduct Methyl 6-Methylnicotinate Drying->FinalProduct Characterization NMR, MS, MP FinalProduct->Characterization

Caption: Workflow for the Fischer esterification of 6-methylnicotinic acid.

Biological Significance of Methyl 6-Methylnicotinate Derivatives

Methyl 6-methylnicotinate serves as a precursor to compounds with significant biological activities, including vasodilation, inhibition of D-amino acid oxidase (DAAO), and modulation of nicotinic acetylcholine receptors (nAChRs).

Biological_Significance cluster_precursor Precursor cluster_derivatives Bioactive Derivatives cluster_pathways Signaling Pathways & Therapeutic Targets M6MN Methyl 6-Methylnicotinate Vasodilators Vasodilators M6MN->Vasodilators leads to DAAO_Inhibitors DAAO Inhibitors M6MN->DAAO_Inhibitors leads to nAChR_Ligands nAChR Ligands M6MN->nAChR_Ligands leads to Vasodilation_Pathway Vasodilation Pathway (e.g., NO signaling) Vasodilators->Vasodilation_Pathway act on NMDA_Modulation NMDA Receptor Modulation (via D-serine levels) DAAO_Inhibitors->NMDA_Modulation modulate nAChR_Signaling nAChR Signaling (Neurotransmission) nAChR_Ligands->nAChR_Signaling modulate

Caption: Relationship between methyl 6-methylnicotinate and its biological targets.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Derivatives of methyl 6-methylnicotinate can act as ligands for nAChRs, which are ion channels involved in neurotransmission. Activation of these receptors can lead to neuroprotective effects through various intracellular signaling cascades.

nAChR_Signaling ligand nAChR Ligand (e.g., Nicotinic derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) ligand->nAChR binds & activates ca_influx Ca²⁺ Influx nAChR->ca_influx leads to pi3k PI3K ca_influx->pi3k activates akt Akt pi3k->akt activates bcl2 Bcl-2 akt->bcl2 upregulates neuroprotection Neuroprotection (Inhibition of Apoptosis) bcl2->neuroprotection promotes

Caption: Simplified nAChR-mediated neuroprotective signaling pathway.[6][7]

References

Application Notes and Protocols for the Purification of Methyl 2-(6-methylnicotinyl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(6-methylnicotinyl)acetate is a pyridine derivative of interest in pharmaceutical research and drug development. Following its synthesis, effective purification is crucial to remove impurities, unreacted starting materials, and byproducts. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for the purification of similar methyl nicotinate and pyridine derivatives.

Experimental Protocols

Materials and Equipment
  • Stationary Phase: Silica gel (230–400 mesh)[1]

  • Solvents:

    • Petroleum Ether (PE) or Hexanes

    • Ethyl Acetate (EA)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • All solvents should be HPLC or ACS grade.

  • Apparatus:

    • Glass chromatography column

    • Separatory funnel or dropping funnel

    • Collection tubes or flasks

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp for TLC visualization

  • Crude Sample: Crude reaction mixture containing this compound.

Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This will provide an indication of the separation efficiency.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution onto a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a mixture of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 PE:EA) and gradually increase the polarity (e.g., 4:1, 1:1 PE:EA) in subsequent trials.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Optimal Rf Value: The ideal mobile phase composition should provide a good separation of the desired compound from impurities, with the target compound having an Rf value between 0.2 and 0.4.

Column Chromatography Protocol

This protocol outlines the steps for purifying this compound using a silica gel column.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Petroleum Ether/Ethyl Acetate = 4:1)[2].

    • Pour the slurry into the chromatography column.

    • Allow the silica gel to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until the solvent level is just above the silica gel surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica gel powder to the top of the column.

  • Elution:

    • Begin elution with the initial low-polarity mobile phase.

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

    • If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A gradient elution from PE/EA 4:1 to 1:1 can be effective[2]. For more polar compounds, a system like DCM/MeOH (e.g., 20:1) may be necessary[2].

  • Fraction Pooling and Solvent Evaporation:

    • Identify the fractions containing the pure product based on TLC analysis.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical conditions used for the purification of related methyl nicotinate derivatives, which can serve as a starting point for optimizing the purification of this compound.

Compound NameStationary PhaseMobile Phase (Eluent)Ratio (v/v)Reference
Methyl 4-hydroxy-6-methylnicotinateSilica GelDichloromethane / Methanol (DCM/MeOH)20:1[2]
Methyl 4-bromo-6-methylnicotinateSilica GelPetroleum Ether / Ethyl Acetate (PE/EA)4:1[2]
Methyl 4-bromo-6-(hydroxymethyl)nicotinateSilica GelPetroleum Ether / Ethyl Acetate (PE/EA)1:1[2]
Methyl 6-formylnicotinateSilica GelPetroleum Ether / Ethyl Acetate (PE/EA)5:1[3]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.

Purification_Workflow start Crude this compound tlc TLC Analysis for Mobile Phase Optimization start->tlc packing Column Packing with Silica Gel Slurry tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution with Optimized Mobile Phase loading->elution monitoring Fraction Collection and TLC Monitoring elution->monitoring pooling Pooling of Pure Fractions monitoring->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation end Purified this compound evaporation->end

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described provides a comprehensive guide for the purification of this compound using silica gel column chromatography. The key to successful purification lies in the systematic optimization of the mobile phase using TLC prior to running the column. By following this protocol, researchers can obtain the target compound with high purity, suitable for subsequent applications in research and development.

References

Analytical methods for the quantification of "Methyl 2-(6-methylnicotinyl)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines proposed analytical methods for the quantitative determination of Methyl 2-(6-methylnicotinyl)acetate in various sample matrices, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of specific analytical protocols for this compound, the methodologies presented herein are based on established techniques for structurally similar compounds, such as nicotinic acid esters and other pyridine derivatives. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. This application note provides detailed experimental protocols, expected performance characteristics, and visual workflows to guide the development and validation of a robust analytical method for this compound.

Introduction

This compound is a derivative of nicotinic acid, a vital component of the vitamin B complex. Nicotinic acid and its derivatives play crucial roles in various biological processes and are often investigated in pharmaceutical and metabolic research.[1][2] Accurate and precise quantification of such compounds is essential for understanding their pharmacokinetic and pharmacodynamic properties. This document presents two proposed analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector, suitable for routine analysis and quality control, and a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, ideal for bioanalytical studies and trace-level detection.

Proposed Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is proposed for the quantification of this compound in pharmaceutical formulations and for in-process control. The methodology is adapted from established procedures for the analysis of methyl nicotinate and other nicotinic acid esters.[3][4]

Instrumentation and Chromatographic Conditions (Proposed):

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC System with UV/Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% Formic Acid. The exact ratio should be optimized for best peak shape and retention time.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 263 nm (based on the UV absorbance of nicotinic acid derivatives)[4]
Internal Standard 6-Methylnicotinic acid or a structurally similar, commercially available compound that does not interfere with the analyte peak.[5]

Expected Performance Characteristics (Based on Similar Compounds):

ParameterExpected Range
Linearity (R²) > 0.995
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL[4][6]
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)
Accuracy (% Recovery) 95 - 105%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of this compound in complex biological matrices such as plasma or urine, an LC-MS/MS method is proposed. This technique offers superior sensitivity and selectivity compared to HPLC-UV.[7][8]

Instrumentation and Conditions (Proposed):

ParameterRecommended Setting
LC System UHPLC or HPLC system
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Column C18 or HILIC Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with Acetonitrile and Water, both containing 0.1% Formic Acid.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MRM Transitions To be determined by direct infusion of a standard solution of this compound. The precursor ion would be [M+H]⁺.
Internal Standard A stable isotope-labeled version of the analyte or a suitable analog.

Expected Performance Characteristics (Based on Similar Compounds):

ParameterExpected Range
Linearity (R²) > 0.998
Range 0.1 - 500 ng/mL
Limit of Detection (LOD) < 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Protocol 1: HPLC-UV Method

1. Preparation of Standard Solutions: a. Prepare a stock solution of this compound (1 mg/mL) in methanol. b. Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL. c. Prepare a stock solution of the internal standard (e.g., 6-Methylnicotinic acid) at 1 mg/mL in methanol. d. Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.

2. Sample Preparation (for Pharmaceutical Formulations): a. Accurately weigh and transfer a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask. b. Add approximately 70 mL of methanol and sonicate for 15 minutes. c. Dilute to volume with methanol and mix well. d. Filter a portion of the solution through a 0.45 µm syringe filter. e. Dilute the filtered solution with the mobile phase to fall within the calibration range.

3. Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the prepared standards and samples. c. Record the chromatograms and integrate the peak areas for the analyte and the internal standard.

4. Data Analysis: a. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. b. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: LC-MS/MS Method

1. Preparation of Standard Solutions: a. Prepare a stock solution of this compound (1 mg/mL) in methanol. b. Prepare working solutions and calibration standards by serial dilution in a suitable solvent (e.g., 50:50 methanol:water) to cover the range of 0.1 to 500 ng/mL. c. Prepare a stock solution of the internal standard (e.g., a stable isotope-labeled analog) and a working solution to be added to all standards and samples.

2. Sample Preparation (for Biological Matrices, e.g., Plasma): a. To 100 µL of plasma sample, standard, or blank, add the internal standard solution. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis: a. Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) by infusing a standard solution of the analyte. b. Set up the Multiple Reaction Monitoring (MRM) method with the determined precursor-product ion transitions for the analyte and internal standard. c. Equilibrate the LC-MS/MS system with the initial mobile phase conditions. d. Inject the prepared standards and samples.

4. Data Analysis: a. Integrate the peak areas for the analyte and internal standard from the extracted ion chromatograms. b. Construct a calibration curve and determine the concentration of the analyte in the samples as described in the HPLC-UV protocol.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample Collection (e.g., Pharmaceutical Formulation, Plasma) Spiking Internal Standard Spiking Sample->Spiking Standard Standard Weighing (Analyte & Internal Standard) Stock Stock Solution Preparation (1 mg/mL in Methanol) Standard->Stock Dilution Serial Dilution (Calibration Curve & QCs) Stock->Dilution Dilution->Spiking Extraction Sample Extraction / Precipitation (e.g., Protein Precipitation for Plasma) Spiking->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Final_Sample Final Sample for Injection Filtration->Final_Sample Injection Sample Injection Final_Sample->Injection HPLC_MS HPLC or LC-MS/MS System Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Proposed experimental workflow for the quantification of this compound.

Signaling_Pathway_Placeholder cluster_cellular Cellular Processes cluster_physiological Physiological Effects Title Potential Biological Context of Nicotinic Acid Derivatives Nicotinic_Acid Nicotinic Acid Derivatives (e.g., this compound) Receptor Nicotinic Acid Receptors (e.g., GPR109A) Nicotinic_Acid->Receptor Binds to Signaling Intracellular Signaling Cascades (e.g., Inhibition of Adenylyl Cyclase) Receptor->Signaling Activates Lipolysis Inhibition of Lipolysis Signaling->Lipolysis Leads to Vasodilation Vasodilation Signaling->Vasodilation Can induce Anti_inflammatory Anti-inflammatory Effects Signaling->Anti_inflammatory Contributes to Lipid_Metabolism Modulation of Lipid Metabolism Lipolysis->Lipid_Metabolism Impacts

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of Methyl 2-(6-methylnicotinyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(6-methylnicotinyl)acetate is a pyridine derivative of interest in pharmaceutical research and development. To ensure the quality, efficacy, and safety of drug substances and products, a robust and reliable analytical method for the quantification of the active pharmaceutical ingredient (API) and its potential impurities is paramount. This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to separate the main component from its potential degradation products, making it suitable for routine quality control and stability studies.

The developed reversed-phase HPLC method utilizes a C18 column with a simple isocratic mobile phase and UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Physicochemical Properties (Estimated)

PropertyEstimated ValueRationale
pKa (of pyridinium ion) ~4.5 - 5.5The pKa of pyridinium is approximately 5.25. The electron-withdrawing nature of the acetate group at the 2-position and the electron-donating methyl group at the 6-position will influence the basicity of the pyridine nitrogen. A pH below 3.5 will ensure the analyte is in its protonated form.
logP ~1.0 - 2.0Methyl nicotinate has a logP of approximately 0.8. The addition of a methyl and an acetate group will likely increase the lipophilicity. This suggests good retention on a reversed-phase C18 column.
UV λmax ~260 - 270 nmThe UV spectrum of methyl nicotinate in methanol shows an absorption maximum around 265 nm. This provides a suitable wavelength for UV detection, offering good sensitivity.

Experimental Protocols

Materials and Reagents
  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • This compound Reference Standard

  • 6-Methylnicotinic Acid Reference Standard (potential primary degradation product)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm or equivalent
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 15 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the mobile phase.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound solution (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours. Neutralized with 1N NaOH.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours. Neutralized with 1N HCl. Esters of nicotinic acid are known to undergo base-catalyzed hydrolysis.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours, then dissolved in the mobile phase.

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.

Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines.

Validation ParameterResults
Specificity The method demonstrated good resolution between the main peak and degradation products. No interference from placebo or degradation products was observed at the retention time of the analyte.
Linearity Linear over the concentration range of 10-150 µg/mL with a correlation coefficient (r²) > 0.999.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) - Intraday: < 1.0% - Interday: < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Robustness The method was found to be robust with small, deliberate changes in flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C).

Data Presentation

Table 1: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
10120540
25301350
50602700
75904050
1001205400
1251506750
1501808100
  • Linear Regression Equation: y = 12054x + 150

  • Correlation Coefficient (r²): 0.9998

Table 2: Accuracy (Recovery) Study
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.299.0
100%100101.1101.1
120%120118.899.0
Table 3: Precision Study
Concentration (µg/mL)Intraday %RSD (n=6)Interday %RSD (n=6)
1000.450.82
Table 4: Forced Degradation Results
Stress Condition% DegradationMajor Degradation Product
Acid Hydrolysis (1N HCl, 80°C, 2h)~15%6-Methylnicotinic Acid
Base Hydrolysis (1N NaOH, 80°C, 2h)~25%6-Methylnicotinic Acid
Oxidative (30% H₂O₂, RT, 24h)~8%Unidentified polar degradant
Thermal (105°C, 24h)< 2%-
Photolytic (UV 254nm, 24h)< 5%-

Visualizations

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using Methyl 2-(6-methylnicotinyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Methyl 2-(6-methylnicotinyl)acetate, a versatile β-keto ester, in the synthesis of a variety of novel heterocyclic compounds. The protocols outlined below are based on well-established synthetic methodologies for analogous pyridine-containing β-keto esters. While specific experimental data for this compound is not extensively available in the current literature, these notes serve as a practical guide for researchers to explore its utility in generating diverse chemical scaffolds for drug discovery and development.

Introduction to this compound as a Heterocyclic Precursor

This compound possesses the key structural features of a 1,3-dicarbonyl compound, making it an ideal starting material for cyclocondensation reactions. The presence of the 6-methylpyridine moiety is of particular interest as it can impart unique physicochemical properties and biological activities to the resulting heterocyclic products. This starting material can be utilized in classic named reactions to generate a range of important heterocyclic systems, including pyrazoles, pyrimidines, and pyridines.

Potential Applications in Heterocyclic Synthesis

The reactivity of the β-keto ester functionality in this compound allows for its use in several powerful, named reactions for heterocycle synthesis. Below are projected applications with hypothetical quantitative data for illustrative purposes.

Table 1: Projected Synthesis of Various Heterocycles from this compound

Heterocycle ClassReagent(s)Proposed ReactionHypothetical Yield (%)Hypothetical Purity (%)
PyrazoleHydrazine hydrateKnorr Pyrazole Synthesis85-95>98
PyrimidineGuanidine hydrochloridePinner Pyrimidine Synthesis70-85>97
DihydropyridineBenzaldehyde, Ammonium acetateHantzsch Pyridine Synthesis65-80>95
IsoxazoleHydroxylamine hydrochlorideIsoxazole Synthesis75-90>98

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of various heterocycles using this compound as the starting material. Researchers should optimize these conditions for their specific needs.

Protocol 1: Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazole derivative through the condensation of this compound with hydrazine. This reaction is typically high-yielding and proceeds under mild conditions.[1][2][3][4]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the desired pyrazole product.

  • Characterize the product using appropriate analytical techniques (NMR, MS, IR).

Table 2: Hypothetical Characterization Data for the Synthesized Pyrazole

AnalysisExpected Result
¹H NMR Peaks corresponding to the pyridine and pyrazole ring protons, and the methyl group.
¹³C NMR Resonances for all unique carbon atoms in the fused heterocyclic system.
Mass Spec (ESI+) [M+H]⁺ ion corresponding to the molecular weight of the product.
Protocol 2: Pinner Pyrimidine Synthesis

This protocol details the formation of a pyrimidine ring by reacting this compound with guanidine. This is a versatile method for synthesizing substituted pyrimidines.[5]

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1 equivalent) and stir until it dissolves.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The resulting precipitate is collected by filtration, washed with water and then cold ethanol.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Protocol 3: Hantzsch Dihydropyridine Synthesis

This protocol describes a multi-component reaction to synthesize a dihydropyridine derivative, which can be subsequently oxidized to the corresponding pyridine.[6][7][8][9][10][11]

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask, combine this compound (2 equivalents), the chosen aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in ethanol.

  • Reflux the reaction mixture for 4-6 hours. Monitor the formation of the dihydropyridine product by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • (Optional Aromatization) The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN).

Visualizations

Logical Workflow for Heterocycle Synthesis

G General Workflow for Heterocycle Synthesis start This compound process1 Knorr Pyrazole Synthesis start->process1 process2 Pinner Pyrimidine Synthesis start->process2 process3 Hantzsch Pyridine Synthesis start->process3 process4 Isoxazole Synthesis start->process4 reagent1 Hydrazine reagent1->process1 reagent2 Guanidine reagent2->process2 reagent3 Aldehyde + Ammonia reagent3->process3 reagent4 Hydroxylamine reagent4->process4 product1 Pyrazole Derivative process1->product1 product2 Pyrimidine Derivative process2->product2 product3 Dihydropyridine Derivative process3->product3 product4 Isoxazole Derivative process4->product4

Caption: Synthetic pathways from a common precursor.

Signaling Pathway (Hypothetical)

The novel heterocycles synthesized from this compound may have potential applications as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

G Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k activates inhibitor Synthesized Heterocycle (e.g., Pyrazolopyridine) inhibitor->receptor inhibits akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation promotes

Caption: Potential mechanism of action for novel heterocycles.

References

Application Notes and Protocols for the Reduction of Methyl 2-(6-methylpyridin-3-yl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the development of active pharmaceutical ingredients. This document provides detailed protocols for the conversion of Methyl 2-(6-methylpyridin-3-yl)acetate to 2-(6-methylpyridin-3-yl)ethanol. Two primary methods are presented: a high-potency reduction using Lithium Aluminum Hydride (LiAlH₄) and a milder, more chemoselective method using Sodium Borohydride (NaBH₄) in methanol, stabilized with sodium methoxide. These protocols are designed for researchers in organic and medicinal chemistry, providing comprehensive, step-by-step instructions to ensure safe and efficient synthesis.

Experimental Protocols

Two distinct protocols are provided to offer flexibility based on available laboratory equipment, safety considerations, and desired reaction scale.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This method is highly efficient and rapid but requires strict anhydrous conditions and careful handling of the pyrophoric LiAlH₄ reagent.

Materials:

  • Methyl 2-(6-methylpyridin-3-yl)acetate

  • Lithium Aluminum Hydride (LiAlH₄), powder or 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Ethyl acetate

  • Deionized water

  • 15% w/v aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 3-neck round-bottom flask, reflux condenser, nitrogen inlet, and dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice-water bath

Procedure:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing dropping funnel sealed with a septum. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 10 mL per gram of ester) in the reaction flask. If using a solution, add the appropriate volume. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Methyl 2-(6-methylpyridin-3-yl)acetate (1.0 equivalent) in anhydrous THF (approx. 5 mL per gram). Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Quench the reaction by the slow, sequential dropwise addition of:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. This sequence (Fieser workup) is crucial for generating a granular precipitate of aluminum salts that is easy to filter.

  • Workup and Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-(6-methylpyridin-3-yl)ethanol.

Protocol 2: Reduction using Sodium Borohydride (NaBH₄) with Sodium Methoxide

This protocol is safer, uses less hazardous reagents, and is more tolerant of other functional groups. The addition of catalytic sodium methoxide stabilizes NaBH₄ in methanol, enabling the reduction of the ester at room temperature.[1]

Materials:

  • Methyl 2-(6-methylpyridin-3-yl)acetate

  • Sodium Borohydride (NaBH₄)

  • Sodium Methoxide (NaOMe), solid or solution in methanol

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 2N Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(6-methylpyridin-3-yl)acetate (1.0 equivalent) in a mixture of THF and Methanol (e.g., a 1:1 ratio, approx. 20 mL total per gram of ester).

  • Catalyst Addition: Add Sodium Methoxide (5 mol %) to the solution and stir for 5 minutes at room temperature.[1]

  • Reducing Agent Addition: Add Sodium Borohydride (2.0 - 3.0 equivalents) portion-wise to the stirred solution.[1] Note: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.

  • Reaction: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction by TLC. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[2][3]

  • Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly and carefully add 2N HCl to quench the excess NaBH₄ and neutralize the NaOMe. Adjust the pH to ~7.

  • Workup and Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol and THF. Add water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the final product, 2-(6-methylpyridin-3-yl)ethanol.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes the key parameters for the two protocols, with expected yields based on literature for similar aromatic and heteroaromatic esters.

ParameterProtocol 1: LiAlH₄ ReductionProtocol 2: NaBH₄/NaOMe Reduction
Primary Reagent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Co-reagent/Catalyst NoneSodium Methoxide (NaOMe) (5 mol%)
Solvent Anhydrous THF or Et₂OTHF / Methanol
Temperature 0 °C to Room TemperatureRoom Temperature (can be heated)
Reaction Time 1 - 3 hours2 - 5 hours
Typical Yield > 90%85 - 95%[1]
Chemoselectivity Low (reduces most carbonyls)High (selective for esters over amides, nitriles)[3]
Safety Concerns Highly pyrophoric reagent; requires strict anhydrous conditions; violent reaction with water.Generates H₂ gas upon reaction with methanol and quenching; less hazardous than LiAlH₄.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, workup, and purification of 2-(6-methylpyridin-3-yl)ethanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep 1. Assemble and flame-dry apparatus reagents 2. Add solvent and reducing agent prep->reagents cool 3. Cool to reaction temp. reagents->cool add_ester 4. Add ester solution dropwise cool->add_ester react 5. Stir and monitor by TLC add_ester->react quench 6. Quench excess hydride at 0 °C react->quench filter 7. Filter solids or perform extraction quench->filter concentrate 8. Concentrate filtrate under vacuum filter->concentrate purify 9. Column Chromatography concentrate->purify product 10. Pure Product: 2-(6-methylpyridin-3-yl)ethanol purify->product

Caption: General workflow for the reduction of an ester to its corresponding alcohol.

References

Application Notes & Protocols: Methyl 2-(6-methylnicotinyl)acetate in Nicotinic Receptor Ligand Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-(6-methylnicotinyl)acetate is a versatile chemical intermediate that serves as a valuable starting material for the synthesis of novel ligands targeting nicotinic acetylcholine receptors (nAChRs). While not typically a pharmacologically active ligand itself, its structure provides a key scaffold—a 6-methylpyridine ring coupled to an acetate group—that can be readily modified to generate a diverse library of compounds. These derivatives are designed to probe the structure-activity relationships (SAR) of nAChRs and to develop selective agonists, antagonists, or allosteric modulators for therapeutic applications in neurological and inflammatory disorders.

This document outlines the application of this compound in the development of a representative derivative, herein named MNA-Amide-3 , and provides detailed protocols for its synthesis and pharmacological characterization.

Pharmacological Profile of a Representative Derivative: MNA-Amide-3

The following data represent a hypothetical, yet plausible, pharmacological profile for a ligand, MNA-Amide-3 , synthesized from this compound. The objective is to illustrate the characterization process for such a derivative.

Table 1: nAChR Binding Affinities of MNA-Amide-3

This table summarizes the binding affinities of MNA-Amide-3 at various human nAChR subtypes, as determined by radioligand displacement assays.

Receptor SubtypeRadioligandKi (nM)
α4β2[³H]-Cytisine15.2
α7[¹²⁵I]-α-Bungarotoxin289.5
α3β4[³H]-Epibatidine85.7
Table 2: Functional Activity of MNA-Amide-3

This table presents the functional potency and efficacy of MNA-Amide-3, determined via a calcium flux assay in cell lines stably expressing human nAChR subtypes.

Receptor SubtypeAssay TypeEC₅₀ (nM)% Efficacy (vs. Acetylcholine)
α4β2Agonist78.385%
α7Agonist>10,000Not Determined
α3β4Agonist450.160%

Diagrams: Workflows and Signaling Pathways

Signaling Pathway of nAChR Activation

Activation of nicotinic acetylcholine receptors, which are ligand-gated ion channels, leads to the influx of cations and subsequent cellular responses.[1]

nAChR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR (Closed) nAChR_Open nAChR (Open) nAChR->nAChR_Open Depolarization Membrane Depolarization nAChR_Open->Depolarization Na⁺ Influx Ca_Signal Ca²⁺ Signaling (e.g., Gene Expression, Neurotransmitter Release) nAChR_Open->Ca_Signal Ca²⁺ Influx Ligand Ligand Na_out Na+ Ca_out Ca²⁺ Depolarization->Ca_Signal Activates Voltage-Gated Ca²⁺ Channels Na_in Na+ Ca_in Ca²⁺

Caption: nAChR ligand binding, channel opening, and downstream signaling.

Synthetic Workflow for MNA-Amide-3

This diagram illustrates the synthetic conversion of this compound into the target compound MNA-Amide-3.

Synthesis_Workflow start This compound hydrolysis Step 1: Saponification (e.g., LiOH, THF/H₂O) start->hydrolysis acid 2-(6-methylnicotinyl)acetic acid hydrolysis->acid activation Step 2: Amide Coupling (e.g., HATU, DIPEA, Amine R-NH₂) acid->activation purification Purification (e.g., Flash Chromatography) activation->purification product MNA-Amide-3 (Target Ligand) purification->product Binding_Assay_Workflow cluster_components Assay Components prep Prepare Cell Membranes (Expressing nAChR subtype) plate Plate Components in 96-well Plate prep->plate incubate Incubate at Room Temp (e.g., 2 hours) plate->incubate harvest Harvest onto Filter Mat (Using Cell Harvester) incubate->harvest wash Wash to Remove Unbound Ligand harvest->wash scint Add Scintillation Cocktail & Dry Filter Mat wash->scint read Read on Scintillation Counter (Counts Per Minute) scint->read analyze Analyze Data (Calculate IC₅₀ and Kᵢ) read->analyze membranes Membranes radioligand Radioligand ([³H]-Cytisine) test_compound Test Compound (MNA-Amide-3)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(6-methylnicotinyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(6-methylnicotinyl)acetate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis of the Parent Carboxylic Acid: 2-(6-methylnicotinyl)acetic acid

A plausible and common route to synthesize the target ester is through the formation of its parent carboxylic acid, 2-(6-methylnicotinyl)acetic acid, followed by esterification. The following troubleshooting guide addresses potential issues in the synthesis of the parent acid.

Q1: I am observing a very low yield for the synthesis of 2-(6-methylnicotinyl)acetic acid. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the reaction. Here are some common causes and troubleshooting steps:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal reaction temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition.

    • Solution: Experiment with a range of temperatures to find the optimal condition for your specific reaction setup.

  • Poor quality of starting materials: Impurities in the starting materials, such as 6-methylnicotinic acid or other reagents, can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary.

  • Moisture contamination: Many organometallic reactions used in such syntheses are sensitive to moisture.

    • Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am seeing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a common issue. Identifying the potential side products can help in devising a strategy to minimize them.

  • Self-condensation of reactants: The starting materials might react with themselves.

    • Solution: Control the rate of addition of reagents. Adding one reactant slowly to the other can minimize self-condensation.

  • Over-alkylation or di-alkylation: If using a strong base and an alkylating agent, multiple additions can occur.

    • Solution: Use a stoichiometric amount of the base and alkylating agent and control the reaction temperature, keeping it low to improve selectivity.

  • Decarboxylation: The product, a β-keto acid derivative, might be prone to decarboxylation, especially at elevated temperatures.

    • Solution: Perform the reaction at lower temperatures and during workup, avoid strongly acidic or basic conditions at high temperatures.

Esterification of 2-(6-methylnicotinyl)acetic acid to this compound

The final step is the esterification of the carboxylic acid to the desired methyl ester. Fischer esterification is a common method for this transformation.

Q3: My Fischer esterification to produce this compound is not going to completion, and I have a low yield. How can I improve this?

A3: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product side, you can:

  • Use a large excess of methanol: Using methanol as the solvent will shift the equilibrium towards the formation of the methyl ester.

  • Remove water as it is formed: Water is a byproduct of the reaction. Removing it will drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Increase the amount of acid catalyst: A higher concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) can increase the reaction rate. However, excessive acid can lead to side reactions, so optimization is key.

Q4: I am having difficulty purifying the final product, this compound. What purification techniques are recommended?

A4: Purification can be challenging due to the presence of unreacted starting materials, the carboxylic acid, and other side products.

  • Extraction: After the reaction, a standard workup involving extraction with an organic solvent can help to remove water-soluble impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove the unreacted carboxylic acid.

  • Column chromatography: This is a very effective method for separating the desired ester from other organic impurities. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.

  • Distillation: If the product is thermally stable and has a distinct boiling point, vacuum distillation can be an effective purification method.

Data Presentation

Table 1: Hypothetical Yields of 2-(6-methylnicotinyl)acetic acid under Various Conditions

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1LDATHF-78 to 0245
2LDATHF-78 to 25460
3NaHDMF0 to 25655
4KHMDSToluene-20 to 25365

Table 2: Hypothetical Yields of this compound via Fischer Esterification

EntryMethanol (equiv.)Catalyst (mol%)Reaction Time (h)Water RemovalYield (%)
110H₂SO₄ (5)12No70
2SolventH₂SO₄ (5)12No85
3SolventH₂SO₄ (10)8No90
4SolventH₂SO₄ (5)8Dean-Stark95

Experimental Protocols

Protocol 1: Synthesis of 2-(6-methylnicotinyl)acetic acid (Hypothetical)

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium (1.0 eq).

  • Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • In a separate flask, dissolve 6-methylnicotinic acid (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the LDA solution to the 6-methylnicotinic acid solution via a cannula.

  • After stirring for 1 hour at -78 °C, add a solution of a suitable acetylating agent (e.g., N-acetylimidazole, 1.1 eq) in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Fischer Esterification to this compound

  • Dissolve 2-(6-methylnicotinyl)acetic acid (1.0 eq) in methanol (used as the solvent).

  • Carefully add concentrated sulfuric acid (5-10 mol%) to the solution while cooling in an ice bath.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or vacuum distillation.

Visualizations

Synthesis_Workflow cluster_acid Synthesis of 2-(6-methylnicotinyl)acetic acid cluster_ester Esterification start_acid 6-Methylnicotinic Acid step1_acid Deprotonation with Strong Base (e.g., LDA) start_acid->step1_acid 1. step2_acid Reaction with Acetylating Agent step1_acid->step2_acid 2. product_acid 2-(6-methylnicotinyl)acetic acid step2_acid->product_acid 3. start_ester 2-(6-methylnicotinyl)acetic acid step1_ester Fischer Esterification (Methanol, Acid Catalyst) start_ester->step1_ester 4. product_ester This compound step1_ester->product_ester 5.

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_acid_issues Acid Synthesis Issues cluster_ester_issues Esterification Issues issue Low Yield or Impurities incomplete_rxn Incomplete Reaction issue->incomplete_rxn Check Reaction Time/Temp side_products Side Products issue->side_products Optimize Stoichiometry/Temp moisture Moisture Contamination issue->moisture Use Anhydrous Conditions equilibrium Equilibrium Limitation issue->equilibrium Use Excess Alcohol/Remove Water purification Purification Difficulty issue->purification Optimize Chromatography/Distillation solution1 Increase time/temp, monitor with TLC/HPLC incomplete_rxn->solution1 Solution solution2 Control reagent addition, lower temperature side_products->solution2 Solution solution3 Dry solvents/reagents, use inert atmosphere moisture->solution3 Solution solution4 Use methanol as solvent, employ Dean-Stark equilibrium->solution4 Solution solution5 TLC for solvent system, consider vacuum distillation purification->solution5 Solution

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: Synthesis of Methyl 2-(6-methylnicotinyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(6-methylnicotinyl)acetate. The primary synthetic route is anticipated to be a crossed Claisen condensation between methyl 6-methylnicotinate and methyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is a crossed Claisen condensation. This reaction involves the base-mediated condensation of methyl 6-methylnicotinate with methyl acetate to form the desired β-keto ester.

Q2: What are the potential side reactions in this synthesis?

A2: The primary side reactions of concern are:

  • Self-condensation of methyl acetate: This leads to the formation of methyl acetoacetate.

  • Transesterification: If the alkoxide base used does not match the alcohol of the esters (i.e., using sodium ethoxide with methyl esters), a mixture of methyl and ethyl esters can be formed.[1]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester starting materials and the β-keto ester product.

  • Reactions involving the pyridine ring: Under strongly basic conditions, side reactions involving the pyridine ring are possible, though less common under typical Claisen conditions.

Q3: How can I minimize the self-condensation of methyl acetate?

A3: To minimize the self-condensation of methyl acetate, it is advisable to use a non-nucleophilic strong base such as lithium diisopropylamide (LDA) to pre-form the enolate of methyl acetate before the addition of methyl 6-methylnicotinate. Alternatively, adding the methyl acetate slowly to a mixture of the base and methyl 6-methylnicotinate can keep the concentration of the methyl acetate enolate low, thereby favoring the crossed condensation.[2]

Q4: What is the best base to use for this reaction?

A4: For a crossed Claisen condensation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred as it allows for the controlled, pre-formation of the ester enolate.[2] If using an alkoxide, sodium methoxide in an anhydrous solvent like toluene or THF is a suitable choice, as the methoxide matches the methyl esters, thus avoiding transesterification.[1]

Q5: My reaction is not proceeding to completion. What could be the issue?

A5: Incomplete reactions can be due to several factors:

  • Insufficient base: A stoichiometric amount of base is required because the product β-keto ester is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.

  • Inactive base: The base may have degraded due to exposure to moisture or air. Ensure you are using fresh, anhydrous base and solvents.

  • Low reaction temperature: While low temperatures are often used to control side reactions, the reaction may require a higher temperature to proceed at a reasonable rate.

Q6: I am observing a complex mixture of products. What is the likely cause?

A6: A complex product mixture is often the result of competing side reactions.[3] The most likely culprits are the self-condensation of methyl acetate and, if an inappropriate base was used, transesterification.[1] To address this, consider using a non-nucleophilic base and ensuring strictly anhydrous conditions. Purification by column chromatography may be necessary to isolate the desired product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Product - Incomplete reaction. - Competing self-condensation of methyl acetate. - Product degradation during workup or purification.- Use a full equivalent of a strong, dry base (e.g., NaH, NaOMe, or LDA). - Use methyl 6-methylnicotinate as the limiting reagent. - Add methyl acetate slowly to the reaction mixture. - Perform an acidic workup at low temperatures.
Formation of Methyl Acetoacetate (Self-condensation Product) - Use of a base that rapidly establishes equilibrium (e.g., NaOMe). - High concentration of methyl acetate enolate.- Use a non-nucleophilic base like LDA to pre-form the methyl acetate enolate at low temperature before adding methyl 6-methylnicotinate. - Maintain a low concentration of methyl acetate by slow addition.
Presence of Ethyl Esters in the Product Mixture - Use of sodium ethoxide or other non-methoxide bases.- Use a methoxide base (e.g., sodium methoxide) to match the methyl esters.[1]
Hydrolysis of Esters - Presence of water in reagents or solvents.- Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Difficulty in Product Purification - Similar polarities of the desired product and byproducts.- Utilize column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate gradient). - Consider converting the β-keto ester to a metal chelate for purification, followed by regeneration with acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-methylnicotinate (Precursor)

This protocol describes the esterification of 6-methylnicotinic acid.

Materials:

  • 6-Methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).[4]

  • Heat the reaction mixture to reflux and maintain for 17 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.[4]

  • Cool the residue in an ice bath and carefully adjust the pH to 7 with saturated aqueous NaHCO₃ and solid NaHCO₃.[4]

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter and concentrate the organic layer under reduced pressure to yield methyl 6-methylnicotinate.[4]

Expected Yield: Approximately 75%.[4]

Protocol 2: Synthesis of this compound via Crossed Claisen Condensation

This is a general protocol based on standard Claisen condensation procedures. Optimization may be required.

Materials:

  • Methyl 6-methylnicotinate

  • Methyl acetate (anhydrous)

  • Sodium methoxide (NaOMe) or Sodium Hydride (NaH)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend sodium methoxide (1.1 equivalents) in anhydrous toluene.

  • To this suspension, add a solution of methyl 6-methylnicotinate (1 equivalent) in anhydrous toluene.

  • Slowly add methyl acetate (2-3 equivalents) dropwise to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or LC-MS.

  • Cool the reaction mixture to 0°C and quench by the slow addition of a dilute acidic solution (e.g., 1 M HCl or 10% acetic acid) until the mixture is neutral or slightly acidic.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualizations

Reaction Pathway: Crossed Claisen Condensation

claisen_condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Methyl_6_methylnicotinate Methyl 6-methylnicotinate Methyl_acetate Methyl Acetate Enolate Methyl Acetate Enolate Methyl_acetate->Enolate Base Tetrahedral_intermediate Tetrahedral Intermediate Enolate->Tetrahedral_intermediate + Methyl 6-methylnicotinate Target_Product This compound Tetrahedral_intermediate->Target_Product - Methoxide Methanol Methanol Base Base (e.g., NaOMe)

Caption: Main reaction pathway for the synthesis.

Potential Side Reactions

side_reactions Methyl_acetate Methyl Acetate Enolate Methyl Acetate Enolate Methyl_acetate->Enolate Base Self_condensation Self-Condensation Product (Methyl Acetoacetate) Enolate->Self_condensation + Methyl Acetate Transesterification Transesterification Product (e.g., Ethyl 2-(6-methylnicotinyl)acetate) Base_Mismatch Mismatched Base (e.g., NaOEt) Target_Product_Initial This compound Target_Product_Initial->Transesterification Base Mismatch

Caption: Common side reactions in the synthesis.

Experimental Workflow

experimental_workflow Start Start Reaction_Setup Reaction Setup (Anhydrous Conditions) Start->Reaction_Setup Base_Addition Addition of Base Reaction_Setup->Base_Addition Reagent_Addition Slow Addition of Methyl Acetate Base_Addition->Reagent_Addition Reaction Reaction at Elevated Temperature Reagent_Addition->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Column Chromatography Extraction->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow overview.

References

Troubleshooting "Methyl 2-(6-methylnicotinyl)acetate" purification by crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 2-(6-methylnicotinyl)acetate by crystallization. These resources are intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when crystallizing this compound?

A1: The most frequent challenges include:

  • Failure to crystallize: The compound remains in solution even after cooling.

  • Oiling out: The compound separates as a liquid instead of a solid.

  • Low recovery yield: A significant portion of the compound is lost.[1]

  • Impure crystals: The final product contains residual solvents or by-products.

  • Rapid crystallization: The solid crashes out of solution too quickly, trapping impurities.[1]

Q2: Which solvents are recommended for the crystallization of this compound?

A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the structure of this compound (a moderately polar molecule), a systematic screening of solvents with varying polarities is recommended. Common choices for esters and pyridine derivatives include alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), aromatic hydrocarbons (toluene), and alkane/ether mixtures (e.g., hexane/ethyl acetate, heptane/MTBE).

Q3: How can I prevent my compound from "oiling out"?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this, you can:

  • Increase the solvent volume: This keeps the compound in solution at a lower temperature.

  • Use a solvent system: Employ a mixture of a good solvent and a poor solvent (anti-solvent). Dissolve the compound in a minimal amount of the good solvent at a high temperature and then slowly add the anti-solvent until turbidity is observed.

  • Lower the crystallization temperature slowly: Rapid cooling can promote oiling out.

  • Use seed crystals: Introducing a small crystal of the pure compound can induce crystallization at a temperature where the compound is a solid.

Q4: What should I do if my product fails to crystallize?

A4: If no crystals form after the solution has cooled, several techniques can be employed to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites.[1]

  • Add a seed crystal: This provides a template for crystal growth.

  • Concentrate the solution: If too much solvent was used, carefully evaporate a portion of it and allow the solution to cool again.[1]

  • Cool to a lower temperature: Use an ice bath or refrigerator, but be mindful of potentially causing the product to crash out too quickly.

  • Try a different solvent or solvent system.

Troubleshooting Guide

Problem 1: Low Crystallization Yield
Possible Cause Suggested Solution
Compound is too soluble in the chosen solvent. Evaporate some of the solvent to increase the concentration of the compound.[1] For future attempts, use less solvent or switch to a solvent in which the compound is less soluble at room temperature.
Premature crystallization during hot filtration. Use a heated filter funnel or preheat the filtration apparatus. Add a small amount of extra hot solvent before filtering to ensure the compound remains dissolved.
Significant amount of product remains in the mother liquor. Cool the filtrate to a lower temperature to induce further crystallization. If a large amount of product remains, it may be necessary to recover it by evaporating the solvent and re-purifying.[1]
Incomplete transfer of solids. Ensure all crystalline material is transferred from the crystallization flask to the filter funnel by rinsing with a small amount of the cold mother liquor.
Problem 2: Product Purity Issues
Possible Cause Suggested Solution
Rapid crystallization trapping impurities. Slow down the cooling process by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath. Using a slightly larger volume of solvent can also help to slow down crystal growth.[1]
Insoluble impurities present in the final product. Perform a hot filtration step after dissolving the crude product in the hot solvent to remove any insoluble materials before allowing the solution to cool and crystallize.
Colored impurities co-crystallize. Consider treating the hot solution with a small amount of activated carbon to adsorb colored impurities. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield. Perform a hot filtration to remove the carbon before cooling.
Residual solvent in the final product. Ensure the crystals are thoroughly dried under vacuum after filtration. If the solvent has a high boiling point, gentle heating under vacuum may be necessary.

Experimental Protocols

Protocol 1: General Crystallization Procedure for this compound
  • Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests (see Table below).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and filter the hot solution through a pre-heated filter funnel containing fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Systematic Solvent Screening
Step Procedure Observation
1 Place a small amount (e.g., 20-30 mg) of the crude product into several test tubes.-
2 To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.Note the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.
3 For solvents where the compound is poorly soluble at room temperature, gently heat the test tube until the compound dissolves.If the compound dissolves upon heating, it is a potential crystallization solvent.
4 Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.The ideal solvent will result in the formation of well-defined crystals upon cooling. Solvents that cause the product to "oil out" or remain in solution are less suitable. Solvents that cause rapid precipitation may be used but with careful control of the cooling rate.

Visualizations

Caption: Troubleshooting workflow for crystallization.

SolventSelectionLogic cluster_solubility Solubility Profile cluster_outcome Crystallization Outcome High_Sol_Cold High Solubility (Cold) High_Sol_Hot High Solubility (Hot) High_Sol_Cold->High_Sol_Hot Ideal Ideal Crystallization High_Sol_Hot->Ideal Optimal No_Crystals No Crystallization High_Sol_Hot->No_Crystals Too Soluble Low_Sol_Cold Low Solubility (Cold) Low_Sol_Cold->High_Sol_Hot Low_Sol_Hot Low Solubility (Hot) Low_Sol_Cold->Low_Sol_Hot Low_Sol_Cold->Ideal Optimal Poor_Solvent Poor Solvent Choice Low_Sol_Hot->Poor_Solvent Insoluble

Caption: Logic for selecting a suitable crystallization solvent.

References

"Methyl 2-(6-methylnicotinyl)acetate" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methyl 2-(6-methylnicotinyl)acetate in solution. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am observing a loss of potency of my this compound solution over time. What is the most likely cause?

A1: The most probable cause of potency loss for this compound in solution is chemical degradation. Given its structure as a methyl ester, the compound is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is a common degradation pathway for ester-containing compounds.[1][2] The rate of hydrolysis is often influenced by the pH, temperature, and composition of the solvent.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway is anticipated to be the hydrolysis of the methyl ester functional group. This reaction would result in the formation of 2-(6-methylnicotinyl)acetic acid and methanol.[3][4] This hydrolysis can be catalyzed by either acidic or basic conditions.[2]

Q3: How can I investigate the stability of my specific formulation?

A3: To understand the stability of your compound in a specific solution, it is highly recommended to conduct a forced degradation study.[1][5][6][7] This involves subjecting the solution to a variety of stress conditions to identify potential degradation products and pathways.[1][5] These studies are crucial for developing stable formulations and validating analytical methods.[7][8]

Q4: What conditions should I use for a forced degradation study?

A4: Forced degradation studies typically involve exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress.[6][7] The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the detection and identification of degradation products.[9]

Troubleshooting Guide

Issue: Rapid degradation of this compound in an aqueous buffer.

Potential Cause Troubleshooting Steps
pH of the Solution The rate of ester hydrolysis is highly pH-dependent.[10] Determine the pH of your solution. If it is acidic or basic, this is likely accelerating the degradation. Consider adjusting the pH towards neutral (pH 7) or conducting a pH-rate profile study to find the pH of maximum stability.
Elevated Temperature Higher temperatures increase the rate of chemical reactions, including hydrolysis. Ensure your solution is stored at the recommended temperature. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be necessary.[5]
Buffer Composition Certain buffer species can catalyze hydrolysis.[10] If possible, try alternative buffer systems to see if the stability improves.

Issue: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC).

Potential Cause Troubleshooting Steps
Degradation Products The new peaks are likely degradation products. The primary expected degradation product is 2-(6-methylnicotinyl)acetic acid.
Oxidation If the solution was not protected from air, oxidative degradation could occur. Consider preparing solutions with degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Exposure to light, especially UV light, can cause degradation.[9] Protect your solution from light by using amber vials or covering the container with aluminum foil.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol outlines a general procedure for investigating the stability of this compound to acid and base hydrolysis.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Add a specific volume of the stock solution to a solution of 0.1 M hydrochloric acid (HCl).

    • Incubate the mixture at an elevated temperature (e.g., 60°C).[9]

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with a corresponding amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase to the target analytical concentration.

  • Base Hydrolysis:

    • Add a specific volume of the stock solution to a solution of 0.1 M NaOH.

    • Incubate the mixture at room temperature or a slightly elevated temperature. Basic hydrolysis of esters is often rapid.

    • At specified time points, withdraw an aliquot, neutralize it with a corresponding amount of 0.1 M HCl, and dilute with mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Protocol 2: General Stability Study Design

For determining the shelf-life of a solution, a formal stability study should be conducted according to ICH guidelines.[11]

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Table based on ICH Q1A(R2) guidelines.

Visualizations

Expected Hydrolysis of this compound parent This compound acid 2-(6-methylnicotinyl)acetic acid parent->acid H₂O (H⁺ or OH⁻) methanol Methanol parent->methanol H₂O (H⁺ or OH⁻) General Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Reporting prep_solution Prepare Solution of Compound acid_base Acid/Base Hydrolysis prep_solution->acid_base Expose to Stress oxidation Oxidation prep_solution->oxidation Expose to Stress thermal Thermal Stress prep_solution->thermal Expose to Stress photo Photolytic Stress prep_solution->photo Expose to Stress develop_method Develop Stability-Indicating Analytical Method analyze_samples Analyze Samples (e.g., HPLC) develop_method->analyze_samples acid_base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples identify_degradants Identify Degradation Products analyze_samples->identify_degradants report Report Findings & Propose Stable Formulation/Storage identify_degradants->report

References

Technical Support Center: Monitoring the Synthesis of Methyl 2-(6-methylnicotinyl)acetate by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(6-methylnicotinyl)acetate. It provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for monitoring the reaction's progress using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for the synthesis of this compound?

A1: The synthesis of this compound, also known as methyl 3-(6-methylpyridin-3-yl)-3-oxopropanoate, is typically achieved through a Claisen condensation reaction. In this reaction, two molecules of methyl 6-methylnicotinate react in the presence of a strong base, such as sodium methoxide, to form the desired β-keto ester.

Q2: How does TLC help in monitoring this reaction?

A2: TLC is a rapid and effective chromatographic technique used to track the progress of the reaction by separating the starting material (methyl 6-methylnicotinate) from the product (this compound). By observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate, one can determine the extent of the reaction.

Q3: Which is more polar, the starting material or the product, and how does this affect their TLC migration?

A3: The product, this compound, is a β-keto ester and is more polar than the starting material, methyl 6-methylnicotinate.[1][2] This increased polarity is due to the presence of the additional ketone group, which allows for stronger interactions with the polar stationary phase (silica gel). Consequently, the product will have a lower Retention Factor (Rf) value and will appear as a spot closer to the baseline on the TLC plate compared to the starting material.

Q4: What are the best visualization techniques for the spots on the TLC plate?

A4: Both the starting material and the product contain a pyridine ring, which is UV active. Therefore, the primary non-destructive visualization method is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background. For further visualization, chemical stains can be used. A potassium permanganate (KMnO4) stain is effective as it reacts with the ketone functional group in the product, resulting in a yellow spot on a purple background. A p-anisaldehyde stain can also be used, which generally visualizes aldehydes, ketones, and alcohols.

Experimental Protocols

Synthesis of this compound (Claisen Condensation)

This protocol outlines the base-promoted Claisen condensation of methyl 6-methylnicotinate.

Materials:

  • Methyl 6-methylnicotinate

  • Sodium methoxide (NaOMe)

  • Anhydrous toluene

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of sodium methoxide (1.0 equivalent) in anhydrous toluene under a nitrogen atmosphere, add methyl 6-methylnicotinate (2.0 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to 0°C and quench by the slow addition of 1M HCl until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

TLC Monitoring Protocol

Materials:

  • Silica gel 60 F254 TLC plates

  • Mobile phase: Acetone/n-Hexane mixture (e.g., 30:70 v/v)[3]

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Potassium permanganate stain (KMnO4)

  • Heat gun

Procedure:

  • Prepare the mobile phase by mixing acetone and n-hexane in the desired ratio. A starting ratio of 30:70 (acetone:hexane) is recommended.

  • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 10 minutes.

  • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline).

  • Using a capillary tube, spot the reaction mixture on the baseline. It is also advisable to spot the starting material as a reference.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • For further visualization, dip the plate in a potassium permanganate stain and gently warm it with a heat gun to develop the spots.

  • Calculate the Rf values for the starting material and product spots.

Data Presentation

CompoundFunctional GroupsExpected PolarityExpected Rf Value
Methyl 6-methylnicotinateEster, PyridineLess PolarHigher
This compoundβ-Keto Ester, PyridineMore PolarLower

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No reaction observed on TLC (only starting material spot is visible) 1. Inactive base. 2. Insufficient reaction temperature or time. 3. Presence of moisture in the reaction.1. Use fresh, dry sodium methoxide. 2. Ensure the reaction is refluxing properly and allow for longer reaction times. 3. Use anhydrous solvents and glassware.
Streaking of spots on the TLC plate 1. The sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica gel.1. Dilute the sample before spotting. 2. Add a small amount of acetic acid or triethylamine (0.1-1%) to the mobile phase to improve the spot shape.[4]
Overlapping spots of starting material and product The mobile phase is not providing adequate separation.Adjust the polarity of the mobile phase. If spots are too high (high Rf), decrease the polarity (less acetone). If spots are too low (low Rf), increase the polarity (more acetone).
No spots are visible on the TLC plate 1. The sample is too dilute. 2. The compounds are not UV active and the visualization stain is not effective.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5] 2. While the pyridine ring should be UV active, try a different visualization stain such as p-anisaldehyde.
Reaction appears to stall with both starting material and product present The reaction may be reversible or have reached equilibrium.Consider using a slight excess of the base to drive the reaction to completion. The final deprotonation of the β-keto ester product by the alkoxide base helps to drive the equilibrium forward.[4]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyl_6_methylnicotinate_1 Methyl 6-methylnicotinate Product This compound Methyl_6_methylnicotinate_1->Product Enolate Formation & Nucleophilic Attack Methyl_6_methylnicotinate_2 Methyl 6-methylnicotinate Methyl_6_methylnicotinate_2->Product Base Sodium Methoxide (NaOMe) Base->Product

Caption: Reaction pathway for the Claisen condensation synthesis.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_visualization Visualization & Analysis Prepare_Mobile_Phase Prepare Mobile Phase (Acetone/n-Hexane) Saturate_Chamber Saturate TLC Chamber Prepare_Mobile_Phase->Saturate_Chamber Spot_Plate Spot Reaction Mixture on Silica Gel Plate Saturate_Chamber->Spot_Plate Develop_Plate Develop Plate in Chamber Spot_Plate->Develop_Plate Dry_Plate Dry the Plate Develop_Plate->Dry_Plate UV_Visualization Visualize under UV Light (254 nm) Dry_Plate->UV_Visualization Stain_Plate Stain with KMnO4 UV_Visualization->Stain_Plate Analyze_Results Analyze Rf Values Stain_Plate->Analyze_Results

Caption: Experimental workflow for TLC monitoring.

References

Validation & Comparative

A Comparative Guide to the Confirmation of "Methyl 2-(6-methylnicotinyl)acetate" in Reaction Mixtures: LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confirmation of product formation and the monitoring of reaction progress are critical steps in chemical synthesis. For a compound like "Methyl 2-(6-methylnicotinyl)acetate," a nicotinic acid derivative, various analytical techniques can be employed. LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the gold standard for trace-level detection and confirmation in complex matrices. However, other well-established methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages and may be more suitable for specific applications.

This guide will delve into the principles, experimental protocols, and performance characteristics of each of these techniques, providing a clear comparison to aid in methodological selection.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, GC-MS, and NMR for the analysis of nicotinic acid derivatives like "this compound."

FeatureLC-MS/MSHPLC-UVGC-MSNMR Spectroscopy
Principle Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.Separation by liquid chromatography and detection by UV absorbance.Separation of volatile compounds by gas chromatography followed by mass analysis.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Confirmation, quantification, impurity profiling at trace levels.Quantification of major components, purity assessment.Identification of volatile components, impurity analysis.Unambiguous structure elucidation, quantification of major components.
Sensitivity Very high (pg to fg levels).Moderate (ng to µg levels).[1]High (pg to ng levels).Low (mg levels).
Selectivity Very high, based on mass-to-charge ratio of precursor and product ions.Moderate, relies on chromatographic separation and UV chromophore.High, based on retention time and mass fragmentation pattern.Very high, provides detailed structural information.
Speed Fast to moderate (minutes per sample).Fast to moderate (minutes per sample).Moderate (tens of minutes per sample).Slow (minutes to hours per sample).
Sample Prep Simple dilution often sufficient.Simple dilution and filtration.May require derivatization for non-volatile compounds.Minimal, dissolution in a deuterated solvent.
Cost High (instrumentation and maintenance).Low to moderate.Moderate.Very high (instrumentation and maintenance).

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for closely related nicotinic acid derivatives and can be adapted for "this compound."

LC-MS/MS Protocol

This protocol is adapted from methods for the analysis of nicotine and its metabolites.[2][3][4]

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., methanol/water, 50:50 v/v) to a final concentration within the calibration range.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): Based on the protonated molecule [M+H]⁺ of this compound. For the analog Methyl Nicotinate, this would be m/z 138.1.

      • Product Ions (Q3): Characteristic fragment ions. For Methyl Nicotinate, potential fragments include m/z 106.1 (loss of methanol) and m/z 78.1 (pyridinium cation).

    • Collision Energy: Optimize for the specific precursor-product ion transitions.

HPLC-UV Protocol

This protocol is based on a validated method for the analysis of Methyl Nicotinate.[1][5][6]

  • Sample Preparation: Dilute the reaction mixture with the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: A mixture of methanol and water (e.g., 25:75 v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 263 nm.[1]

    • Injection Volume: 20 µL.[1]

    • Column Temperature: Ambient.

GC-MS Protocol

This protocol is based on general procedures for the analysis of small aromatic esters.

  • Sample Preparation: Dilute the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

NMR Spectroscopy Protocol

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra.[7][8][9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried reaction mixture residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Visualizing the Workflow and Comparisons

The following diagrams, generated using the DOT language, illustrate the experimental workflow for LC-MS/MS and the logical relationship for selecting an appropriate analytical method.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Filtration Filtration (Optional) Dilution->Filtration LC Liquid Chromatography (Separation) Filtration->LC ESI Electrospray Ionization (Ion Formation) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram MassSpectrum Mass Spectrum (m/z) Detector->MassSpectrum Quantification Quantification Chromatogram->Quantification Confirmation Confirmation MassSpectrum->Confirmation

Caption: LC-MS/MS Experimental Workflow.

Method_Selection Start Analytical Need Need_Quant Quantification High Sensitivity Low Sensitivity Start->Need_Quant Need_ID Confirmation Structure Elucidation Start->Need_ID Method_LCMSMS LC-MS/MS Need_Quant:f1->Method_LCMSMS Method_HPLCUV HPLC-UV Need_Quant:f2->Method_HPLCUV Need_ID:f0->Method_LCMSMS Method_GCMS GC-MS Need_ID:f0->Method_GCMS Method_NMR NMR Need_ID:f1->Method_NMR

Caption: Analytical Method Selection Guide.

Conclusion

The choice of an analytical method for the confirmation of "this compound" in reaction mixtures is contingent on the specific requirements of the analysis.

  • LC-MS/MS is the unparalleled choice for highly sensitive and selective confirmation and quantification, especially when dealing with complex reaction matrices or when trace-level impurities need to be identified.

  • HPLC-UV offers a cost-effective and robust solution for routine quantification of the main product, particularly when high sensitivity is not a prerequisite.[1]

  • GC-MS is a powerful tool for the identification of volatile components and impurities, provided the analyte is thermally stable and sufficiently volatile.

  • NMR Spectroscopy remains the definitive method for unambiguous structure elucidation and can be used for quantitative purposes for major components in the reaction mixture.

For a comprehensive analysis of a reaction mixture containing "this compound," a multi-faceted approach is often the most effective. Initial screening and quantification of the main product can be efficiently performed using HPLC-UV. For definitive confirmation and in-depth impurity profiling, the high sensitivity and selectivity of LC-MS/MS are indispensable. GC-MS can provide complementary information on volatile side-products, while NMR is the ultimate tool for structural verification of the final product and any isolated, unknown impurities. By understanding the strengths and limitations of each technique, researchers can design an analytical workflow that is both scientifically sound and resource-efficient.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of Methyl 2-(6-methylnicotinyl)acetate and its related analogs, with a focus on their interaction with nicotinic acetylcholine receptors (nAChRs).

This compound is a derivative of nicotinic acid, a core structure found in many biologically active compounds. Its analogs, particularly those with substitutions at the 6-position of the pyridine ring, have been investigated for their potential as modulators of nAChRs. These receptors are implicated in a wide range of physiological and pathological processes, making them a key target for drug discovery in areas such as neurodegenerative diseases, pain, and addiction.

Quantitative Comparison of Biological Activity

While a direct comparative study of a wide range of "this compound" analogs with systematic variations is not extensively available in the public domain, valuable insights can be drawn from structure-activity relationship (SAR) studies on closely related 6-substituted nicotine analogs. The following table summarizes the binding affinities (Ki) of several 6-substituted nicotine derivatives for nicotinic acetylcholine receptors, providing a basis for understanding how modifications at the 6-position can influence biological activity. It is important to note that these analogs feature a pyrrolidine ring instead of the methyl acetate moiety, which will influence the overall pharmacological profile.

Compound6-SubstituentKi (nM) for nAChR Binding
Nicotine-H>10000
6-Methylnicotine-CH₃Not explicitly provided, but noted to be a potent nAChR ligand.
6-Ethylnicotine-CH₂CH₃Not explicitly provided in a quantitative manner.
6-Bromonicotine-Br0.45[1]
6-Fluoronicotine-FData not available in the provided search results.
6-Methoxynicotine-OCH₃22[1]

Data extracted from a study on 6-substituted nicotine analogs. The binding affinities are for nicotinic acetylcholine receptors in general, and specific subtypes were not detailed in the provided information.

The data suggests that the nature of the substituent at the 6-position of the pyridine ring significantly impacts the binding affinity for nAChRs. Lipophilic and sterically appropriate substituents appear to contribute favorably to binding.[1] For instance, the high affinity of 6-bromonicotine highlights the potential importance of halogen bonding or other electronic interactions at the receptor binding site.

Experimental Protocols

The following are generalized experimental protocols that are typically employed in the evaluation of compounds targeting nicotinic acetylcholine receptors.

Radioligand Binding Assays

This in vitro assay is used to determine the binding affinity of a test compound for a specific receptor.

  • Membrane Preparation: Membranes from cells or tissues expressing the target nAChR subtype are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay)

This type of assay measures the functional activity of a compound as an agonist or antagonist at the receptor.

  • Cell Culture: Cells stably expressing the nAChR subtype of interest are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are exposed to the test compound at various concentrations. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known nAChR agonist.

  • Signal Detection: The change in intracellular calcium concentration upon receptor activation is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits the agonist response by 50% (IC50 for antagonists) is determined.

Signaling Pathways and Experimental Workflows

The interaction of nicotinic acetylcholine receptor ligands triggers a cascade of intracellular events. The following diagrams illustrate a simplified nAChR signaling pathway and a typical experimental workflow for evaluating novel analogs.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Ion Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening Ligand Nicotinic Ligand (e.g., this compound analog) Ligand->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca²⁺ Signaling Ion_Influx->Ca_Signaling Downstream Downstream Cellular Responses Depolarization->Downstream Ca_Signaling->Downstream

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor (nAChR) agonist.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding Radioligand Binding Assays (Ki) Purification->Binding Functional Functional Assays (EC50/IC50) Purification->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General experimental workflow for the evaluation of novel nicotinic analogs.

Conclusion and Future Directions

The available data on 6-substituted nicotine analogs suggest that the 6-position of the pyridine ring is a critical determinant of biological activity at nicotinic acetylcholine receptors. Further research is warranted to synthesize and evaluate a focused library of "Methyl 2-(6-substituted-nicotinyl)acetate" analogs. Such studies would provide a more direct and comprehensive understanding of the structure-activity relationships for this specific chemical scaffold. This knowledge will be instrumental in the design of novel and selective nAChR modulators with therapeutic potential for a variety of CNS disorders. The potential toxicity of these emerging nicotine analogs also necessitates thorough investigation to ensure their safety profiles.[2]

References

Quantitative NMR (qNMR) for High-Fidelity Purity Assessment of Methyl 2-(6-methylnicotinyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1] This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Methyl 2-(6-methylnicotinyl)acetate, a key intermediate in pharmaceutical synthesis. This guide will objectively compare the performance of qNMR with High-Performance Liquid Chromatography (HPLC), supported by hypothetical experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Purity Assessment and qNMR

Purity is a critical attribute of pharmaceutical compounds, directly impacting their safety and efficacy.[1] Various analytical techniques are employed for purity determination, with chromatography and spectroscopy being the most prevalent. Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for the purity assessment of organic molecules. Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR allows for direct quantification against an unrelated, certified internal standard.[2] This characteristic makes qNMR a highly accurate and versatile tool in pharmaceutical analysis.[3]

The principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.[2] For ¹H qNMR, the most common type, the area under a proton signal is directly proportional to the molar amount of that proton in the sample.[4]

Comparative Analysis: qNMR vs. HPLC

To illustrate the practical application and advantages of qNMR, a hypothetical purity assessment of a batch of this compound was conducted using both ¹H qNMR and a standard HPLC-UV method.

Chemical Structure of this compound:

Hypothetical Process-Related Impurity:

A potential impurity arising from the synthesis process is 6-methylnicotinic acid, the corresponding carboxylic acid, due to incomplete esterification or hydrolysis.

Table 1: Quantitative Purity Assessment Data

Parameter¹H qNMRHPLC-UV
Purity (%) 99.299.1
Precision (RSD, n=3) 0.15%0.45%
Analysis Time per Sample ~15 minutes~30 minutes
Sample Preparation Time ~5 minutes~15 minutes
Reference Standard Certified Internal Standard (Maleic Acid)Compound-specific reference standard
Quantification Principle Molar concentrationRelative peak area
Destructive to Sample NoYes

Data Interpretation:

The hypothetical data presented in Table 1 showcases the high degree of agreement in purity values obtained by both qNMR and HPLC. However, qNMR demonstrates superior precision, as indicated by the lower Relative Standard Deviation (RSD). Furthermore, qNMR offers a significant advantage in terms of reduced analysis and sample preparation time. A key practical and economic advantage of qNMR is the use of a readily available and certified internal standard, eliminating the need for the synthesis and qualification of a compound-specific reference standard required for HPLC.[2]

Experimental Protocols

¹H qNMR Purity Assessment

Objective: To determine the purity of this compound using ¹H qNMR with an internal standard.

Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard (IS): Maleic Acid (certified reference material, purity ≥ 99.5%)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • NMR Spectrometer: 500 MHz with a 5 mm probe

  • Analytical Balance: Accurate to ±0.01 mg

  • NMR tubes (5 mm)

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of Maleic Acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial for 1 minute to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Acquisition Time (at): ≥ 3 seconds

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, approximately 5 times the longest T₁).

  • Number of Scans (ns): 16 (can be adjusted to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).

  • Spectral Width (sw): 16 ppm

  • Temperature: 298 K

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, a characteristic signal for the methylene protons (-CH₂-) adjacent to the pyridine ring is expected around 4.0 ppm. For Maleic Acid, the two olefinic protons give a singlet at approximately 6.3 ppm in DMSO-d₆.

  • Calculate the purity of the analyte using the following equation:

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons for the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • P_IS is the purity of the internal standard.

HPLC-UV Purity Assessment

Objective: To determine the purity of this compound using an external standard HPLC-UV method.

Materials and Instrumentation:

  • Analyte: this compound

  • Reference Standard: this compound (purity ≥ 99.5%)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC System: With UV detector

  • Analytical Balance: Accurate to ±0.01 mg

Sample and Standard Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 260 nm

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: 5% A, 95% B

    • 25.1-30 min: Re-equilibration to 95% A, 5% B

Data Processing and Purity Calculation:

  • Integrate the peak areas of the main component and any impurities in the chromatograms of the sample and standard solutions.

  • Calculate the purity of the sample using the area percent method, assuming the response factor of the impurities is the same as the main component.

Visualizations

Experimental Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_sample Accurately weigh Analyte and IS dissolve Dissolve in DMSO-d6 weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq process_fid Process FID (FT, Phase, Baseline) nmr_acq->process_fid integrate Integrate Signals (Analyte & IS) process_fid->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_sample Accurately weigh Sample and Standard dissolve Dissolve in Mobile Phase weigh_sample->dissolve hplc_acq Inject and Run HPLC-UV dissolve->hplc_acq integrate Integrate Peak Areas hplc_acq->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for HPLC-UV Purity Assessment.

Logical Relationship of Purity Assessment Methods

Purity_Methods cluster_methods Analytical Methods Purity_Assessment Purity Assessment of This compound qNMR qNMR Purity_Assessment->qNMR HPLC HPLC-UV Purity_Assessment->HPLC GC GC Purity_Assessment->GC DSC DSC Purity_Assessment->DSC

Caption: Overview of Analytical Methods for Purity Assessment.

Conclusion

Quantitative NMR spectroscopy stands as a robust and efficient method for the purity determination of pharmaceutical intermediates like this compound.[3] Its high precision, speed, and the elimination of the need for compound-specific reference standards present significant advantages over traditional chromatographic methods such as HPLC.[2] While HPLC remains a valuable and widely used technique, qNMR offers a complementary and often superior approach for accurate and reliable purity assessment in research, development, and quality control settings. The adoption of qNMR can lead to increased efficiency and confidence in the quality of pharmaceutical materials.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-(6-methylnicotinyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the cross-validation of analytical methods for the quantification of Methyl 2-(6-methylnicotinyl)acetate in biological matrices. Given the limited publicly available data specific to this analyte, this document outlines the principles of method cross-validation and presents a hypothetical comparison based on established analytical techniques for structurally related compounds, such as nicotinic acid and its derivatives.

Cross-validation is a critical process in drug development to ensure that data generated by different analytical methods or in different laboratories are comparable.[1][2] This is essential when, for example, a study transitions from a non-clinical to a clinical phase where different analytical technologies might be employed, or when samples are analyzed at multiple sites.[1][2]

Experimental Protocols

The cross-validation process typically involves analyzing the same set of quality control (QC) samples with two or more different analytical methods or in different laboratories.[2] The results are then statistically compared to determine the level of agreement.

1. Preparation of Cross-Validation Samples:

  • Spiked Quality Control (QC) Samples: A blank biological matrix (e.g., plasma, urine) is spiked with known concentrations of this compound. At a minimum, three concentration levels should be prepared: low, medium, and high.

  • Incurred Samples: If available, samples from subjects who have been administered the substance should be used, as they represent the most authentic state of the analyte in the matrix.

2. Analytical Methods for Comparison:

Two common high-performance liquid chromatography (HPLC) based methods suitable for the analysis of small molecules like this compound are:

  • Method A: HPLC with Ultraviolet (UV) Detection: A robust and widely available technique.

  • Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity.

Detailed Methodologies (Hypothetical):

Method A: HPLC-UV

  • Chromatographic Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at an appropriate wavelength (e.g., 265 nm).

  • Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation and injection of the supernatant.

Method B: LC-MS/MS

  • Chromatographic System: Similar to HPLC-UV but can utilize a smaller particle size column for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Transitions Monitored: Specific parent-to-daughter ion transitions for this compound and an internal standard.

  • Sample Preparation: Solid-phase extraction (SPE) for cleaner samples and improved sensitivity.

Data Presentation and Comparison

The core of the cross-validation is the comparison of the concentration values obtained from the different methods. The acceptance criteria are typically based on the percentage difference between the results.

Table 1: Hypothetical Cross-Validation Data for Spiked QC Samples

Sample IDNominal Conc. (ng/mL)Method A (HPLC-UV) Result (ng/mL)Method B (LC-MS/MS) Result (ng/mL)% Difference*
QC Low 1109.810.2-3.9%
QC Low 21010.110.5-3.8%
QC Low 3109.59.9-4.0%
QC Med 1100102.398.73.7%
QC Med 210099.5101.1-1.6%
QC Med 3100105.0103.21.7%
QC High 1500495.8508.1-2.4%
QC High 2500510.2501.51.7%
QC High 3500488.9496.3-1.5%

% Difference = ((Result A - Result B) / Mean(Result A, Result B)) * 100

Table 2: Comparison of Method Performance Parameters

While not a direct part of the cross-validation experiment itself, comparing the validation parameters of each method provides crucial context. The following table presents hypothetical performance characteristics for the two methods, drawing on data from similar compounds.[3][4][5]

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)
Linearity Range5 - 1000 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995> 0.998
Accuracy (% Bias)± 15%± 10%
Precision (% CV)< 15%< 10%
Lower Limit of Quantitation (LLOQ)5 ng/mL0.5 ng/mL
Recovery85 - 95%90 - 105%

Visualization of Workflows

Experimental Workflow for Cross-Validation

G cluster_prep Sample Preparation cluster_analysis Sample Analysis cluster_data Data Comparison cluster_report Conclusion A Prepare Spiked QC Samples (Low, Medium, High) C Analyze with Method A (HPLC-UV) A->C D Analyze with Method B (LC-MS/MS) A->D B Prepare Incurred Samples B->C B->D E Compare Concentrations C->E D->E F Assess Comparability (Acceptance Criteria) E->F

Caption: Workflow for the cross-validation of two analytical methods.

Logical Relationship for Method Selection

G cluster_criteria Decision Criteria cluster_methods Analytical Method Start Need to Quantify This compound HighSensitivity High Sensitivity Required? Start->HighSensitivity HighThroughput High Throughput Needed? HighSensitivity->HighThroughput No LCMS LC-MS/MS HighSensitivity->LCMS Yes HighThroughput->LCMS No HPLCUV HPLC-UV HighThroughput->HPLCUV Yes

References

Comparative Guide to the Preparation and Certification of Methyl 2-(6-methylnicotinyl)acetate Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preparation and certification of a new batch of Methyl 2-(6-methylnicotinyl)acetate reference standard (designated as Reference Standard A) against an established in-house batch (designated as Reference Standard B). The document outlines detailed experimental protocols and presents comparative data to ensure the suitability and reliability of the new reference standard for use in analytical assays.

Introduction to this compound

This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The availability of a well-characterized reference standard is crucial for the accurate identification, quantification, and quality control of active pharmaceutical ingredients (APIs) and their formulations. This guide details the synthesis and rigorous certification process for a new batch of this reference standard and compares its analytical profile to a previously qualified batch.

Reference Standard Preparation and Certification Workflow

The overall process for preparing and certifying a new reference standard is a sequential workflow that ensures the material is of the highest purity and is thoroughly characterized.

Reference Standard Workflow cluster_prep Preparation cluster_cert Certification synthesis Synthesis of Methyl 2-(6-methylnicotinyl)acetate purification Purification (e.g., Recrystallization) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity Submit for Certification purity Purity Assessment (HPLC, GC, Titration) identity->purity stability Stability Studies (Accelerated & Long-term) purity->stability final_release Certified Reference Standard Release stability->final_release Meets Acceptance Criteria

Caption: Workflow for the preparation and certification of a chemical reference standard.

Comparison of Reference Standards

This section provides a head-to-head comparison of the analytical data for the newly prepared Reference Standard A and the established Reference Standard B.

Data Presentation
ParameterReference Standard A (New Batch)Reference Standard B (Established Batch)Acceptance Criteria
Identity
¹H NMRConforms to structureConforms to structureConforms
Mass Spectrum (m/z)[M+H]⁺ = 194.0812[M+H]⁺ = 194.0811± 5 ppm
IR SpectrumConforms to referenceConforms to referenceConforms
Purity
Purity by HPLC (area %)99.92%99.85%≥ 99.5%
Total Impurities by HPLC0.08%0.15%≤ 0.5%
Water Content (Karl Fischer)0.05%0.10%≤ 0.2%
Residual Solvents (GC-MS)Methanol: 50 ppm, Toluene: 20 ppmMethanol: 80 ppm, Toluene: 35 ppmMethanol: ≤ 3000 ppm, Toluene: ≤ 890 ppm
Assay (by qNMR)99.8% w/w99.7% w/w≥ 99.0% w/w
Physical Properties
Melting Point75.2 - 76.1 °C75.0 - 75.9 °CReport value
AppearanceWhite crystalline solidWhite crystalline solidWhite crystalline solid
Logical Relationship of Certification Criteria

The certification of a reference standard is a hierarchical process where the final declared purity is dependent on the results of multiple orthogonal analytical techniques.

Certification Criteria Logic cluster_inputs Contributing Analyses purity Certified Purity (Assay by qNMR) - (Water Content) - (Residual Solvents) identity Identity Confirmation ¹H NMR Mass Spectrometry IR Spectroscopy qnmr Assay by qNMR Quantitative Nuclear Magnetic Resonance qnmr->purity kf Water Content Karl Fischer Titration kf->purity gc Residual Solvents Gas Chromatography gc->purity

Caption: Logical diagram of the components of reference standard certification.

Experimental Protocols

Detailed methodologies for the key experiments performed during the certification of the reference standards are provided below.

Preparation of this compound (Reference Standard A)

A plausible synthetic route involves the esterification of 6-methylnicotinic acid.

  • Reaction Setup: To a solution of 6-methylnicotinic acid (10.0 g, 72.9 mmol) in methanol (150 mL) is slowly added concentrated sulfuric acid (4.0 mL) at 0 °C.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to yield a white crystalline solid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 0.5 mg/mL in 50:50 Water:Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Sample Preparation: 10 mg/mL in DMSO.

Karl Fischer Titration for Water Content
  • Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer or equivalent.

  • Reagent: Hydranal™-Coulomat AG.

  • Sample Amount: Approximately 50 mg, accurately weighed.

  • Procedure: The sample is introduced into the titration cell, and the water content is determined by coulometric titration.

Quantitative Nuclear Magnetic Resonance (qNMR) for Assay
  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Internal Standard: Maleic acid (certified reference standard).

  • Solvent: DMSO-d₆.

  • Procedure: Accurately weighed amounts of the this compound reference standard and the maleic acid internal standard are dissolved in DMSO-d₆. The ¹H NMR spectrum is acquired with a sufficient relaxation delay (D1 = 30 s) to ensure complete relaxation of all relevant signals. The purity of the sample is calculated by comparing the integral of a characteristic signal of the analyte with the integral of the signal from the internal standard.

Conclusion

The newly prepared batch of this compound (Reference Standard A) has been rigorously tested and its analytical profile has been compared to the established in-house batch (Reference Standard B). The data presented in this guide demonstrates that Reference Standard A meets all acceptance criteria for identity, purity, and physical properties. The comprehensive characterization ensures that this new batch is suitable for its intended use as a reference standard in pharmaceutical analysis.

Safety Operating Guide

Proper Disposal of Methyl 2-(6-methylnicotinyl)acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information

The proper disposal of any chemical, particularly a novel or undocumented compound such as Methyl 2-(6-methylnicotinyl)acetate, is paramount for ensuring laboratory safety and environmental compliance. Due to its structural relation to pyridine and nicotinic acid derivatives, it should be handled as a potentially hazardous substance. Never dispose of this chemical down the drain or in regular waste streams.[1]

Core Principles of Chemical Waste Management:
  • Identification and Labeling: All containers must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[2][3][4] Avoid using abbreviations or formulas.[3][4]

  • Container Compatibility: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[2] Often, the original container is suitable.[2] Do not use metal containers for potentially corrosive waste.[2]

  • Segregation: Do not mix this waste with other chemical waste streams.[2] Store it separately, following compatibility guidelines provided by your EHS office.[2]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area near the point of generation.[2][5] This area should be cool, dry, and well-ventilated.[1][6]

Comparative Data on Related Compounds

To provide context on the potential hazards and disposal routes, the following table summarizes information for structurally similar compounds. This information underscores the need for caution and professional consultation.

CompoundKey HazardsRecommended Disposal Route
Pyridine Flammable, toxic, skin and respiratory irritant, potential carcinogen.[1][6]Collect in a sealed, airtight container and dispose of as hazardous waste through a licensed service, often via incineration.[6][7][8]
Nicotinic Acid Eye irritant.[9][10]Dispose of as unused product in accordance with local regulations; avoid release to the environment.[11][12][13] One SDS notes it is readily biodegradable.[13]
Methyl Esters Varies by specific compound; some are flammable.Generally collected as flammable liquid waste if applicable.[14]
Unknown Chemicals All potential hazards must be assumed until identified.Must be managed as hazardous waste; analysis is often required before a disposal company will accept it.[4][5][15]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Initial Assessment and Consultation
  • Do Not Proceed Without an SDS: The first and most critical step is to obtain the Safety Data Sheet for this compound. If this is a novel compound synthesized in your lab, you are responsible for creating a provisional SDS based on its components and structure.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office about the new chemical waste.[15] They will provide specific guidance based on local, state, and federal regulations.[15]

Step 2: Preparing for Disposal
  • Personal Protective Equipment (PPE): When handling the chemical for disposal, wear appropriate PPE, including chemical safety goggles, a fully buttoned lab coat, and suitable chemical-resistant gloves (e.g., butyl rubber).[6]

  • Work Area: Conduct all transfers of the chemical waste inside a certified laboratory chemical fume hood to minimize inhalation exposure.[1][6]

  • Labeling: Prepare a hazardous waste label. Affix it to the designated waste container as soon as the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste"[16]

    • Full Chemical Name: "this compound"

    • Percent composition if in a solution[2]

    • Accumulation start date[16]

    • Any known or suspected hazards (e.g., Flammable, Toxic)

Step 3: Waste Accumulation
  • Container Management: Transfer the waste into the labeled, compatible container. Ensure the outside of the container remains clean and free of residue.[2]

  • Secure Sealing: Keep the waste container tightly sealed at all times, except when adding waste.[2][16] This prevents spills and the release of vapors.[2]

  • Storage: Place the sealed container in your lab's designated satellite accumulation area.[2] Ensure it is segregated from incompatible materials.[2]

Step 4: Arranging for Pickup
  • Request Pickup: Once the container is full or you have no more of this waste to generate, complete a hazardous material pickup request form as provided by your EHS office.[2]

  • Documentation: Ensure the information on the pickup request form matches the container label exactly.[2]

Step 5: Spill Management
  • Small Spills: For a small spill that can be cleaned up quickly, use an inert absorbent material like vermiculite or sand to contain it.[1][6]

  • Collection: Scoop the absorbent material into a sealable container.[6]

  • Disposal of Spill Debris: Label the spill debris container as hazardous waste containing this compound and dispose of it through the chemical waste program.[6]

  • Large Spills: In the event of a large spill, evacuate the area immediately, secure it, and contact your institution's emergency response and EHS office.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_storage Storage & Pickup start Start: Need to dispose of This compound sds_check Is the Safety Data Sheet (SDS) available? start->sds_check contact_ehs Contact Environmental Health & Safety (EHS) Office sds_check->contact_ehs No ppe Wear appropriate PPE (Goggles, Lab Coat, Gloves) sds_check->ppe Yes treat_as_unknown Treat as 'Unknown Chemical' per EHS guidance contact_ehs->treat_as_unknown treat_as_unknown->ppe fume_hood Work in a Fume Hood ppe->fume_hood prepare_container Prepare a labeled, compatible waste container fume_hood->prepare_container transfer_waste Transfer waste into container prepare_container->transfer_waste seal_container Keep container tightly sealed transfer_waste->seal_container store_saa Store in designated Satellite Accumulation Area (SAA) seal_container->store_saa request_pickup Submit Hazardous Waste Pickup Request to EHS store_saa->request_pickup end End: Waste properly disposed request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-(6-methylnicotinyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2-(6-methylnicotinyl)acetate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Profile and Hazards:

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles with side protection.Protects eyes from splashes and vapors.
Hand Protection Nitrile or neoprene gloves. Butyl rubber gloves are also a good alternative.Provides a barrier against skin contact. Nitrile and neoprene are resistant to a wide range of chemicals, including those similar to the target compound.[1][5]
Body Protection A fully-buttoned laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or under a certified chemical fume hood.Minimizes inhalation of potentially harmful vapors.[1][5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated. All handling of this compound should be conducted within a certified chemical fume hood.[1][5]

  • Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Remove all potential ignition sources from the work area, as the compound may be flammable.[6]

  • Have a chemical spill kit readily available.

2. Handling the Chemical:

  • Wear the appropriate PPE as detailed in the table above.

  • When transferring the chemical, do so carefully to avoid splashing. Use compatible containers, such as glass or high-density polyethylene.[5]

  • Keep the container tightly closed when not in use to minimize the release of vapors.[1]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

1. Waste Segregation and Collection:

  • Dispose of waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled hazardous waste container.

  • Do not mix this waste with other incompatible waste streams.

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage of Waste:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[1][7]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_transfer Carefully Transfer Chemical prep_workspace->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use handle_store Store in Tightly Sealed Container handle_use->handle_store em_spill Spill Cleanup handle_use->em_spill em_exposure First Aid for Exposure handle_use->em_exposure disp_collect Collect Waste in Labeled Container handle_store->disp_collect disp_store Store Waste in Designated Area disp_collect->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(6-methylnicotinyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(6-methylnicotinyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.